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  • Product: Fmoc-D-beta-homoalanine
  • CAS: 144120-53-6; 193954-26-6; 201864-71-3

Core Science & Biosynthesis

Foundational

The Strategic Incorporation of Fmoc-D-beta-homoalanine in Modern Peptide Research: A Technical Guide

Abstract In the landscape of peptide-based therapeutics and advanced biomaterials, the use of non-canonical amino acids is a cornerstone of innovation. Among these, Fmoc-D-beta-homoalanine stands out as a versatile build...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of peptide-based therapeutics and advanced biomaterials, the use of non-canonical amino acids is a cornerstone of innovation. Among these, Fmoc-D-beta-homoalanine stands out as a versatile building block for imparting desirable physicochemical properties to synthetic peptides. This technical guide provides an in-depth exploration of the key applications of Fmoc-D-beta-homoalanine, focusing on its role in enhancing proteolytic stability, modulating peptide conformation, and enabling the design of sophisticated peptidomimetics. We will delve into the mechanistic rationale behind its utility, provide detailed protocols for its incorporation via solid-phase peptide synthesis (SPPS), and discuss its impact on the development of next-generation peptide-based tools and therapeutics.

Introduction: The Imperative for Modified Peptides

Native peptides, while exhibiting remarkable biological specificity and potency, are often hampered by their therapeutic limitations, primarily their susceptibility to rapid degradation by proteases.[1][2] This inherent instability severely curtails their in vivo half-life and bioavailability, posing a significant challenge for drug development. To overcome these hurdles, medicinal chemists have turned to the incorporation of unnatural amino acids, which can fundamentally alter the peptide backbone and its susceptibility to enzymatic cleavage.[3][4]

Fmoc-D-beta-homoalanine is a prime example of such a strategic modification. It combines two critical features: a beta-amino acid structure and a D-chiral configuration . This guide will dissect the individual and synergistic contributions of these features and provide a comprehensive overview of their application in peptide research.

The Dual Advantage: Deconstructing Fmoc-D-beta-homoalanine

The power of Fmoc-D-beta-homoalanine lies in the combined influence of its beta-amino acid backbone and its D-stereochemistry.

The Beta-Amino Acid Backbone: A Shield Against Proteolysis

Beta-amino acids are structural isomers of their alpha-amino acid counterparts, with the amine group attached to the β-carbon instead of the α-carbon.[5] This seemingly subtle shift has profound implications for the resulting peptide. The altered backbone geometry of β-peptides renders them poor substrates for the vast majority of endogenous proteases, which are highly specific for the L-α-amino acid linkages found in natural proteins.[1][2] Consequently, the incorporation of even a single β-amino acid can significantly enhance a peptide's resistance to enzymatic degradation.[5][6]

The D-Configuration: An Additional Layer of Proteolytic Resistance

Proteases are stereospecific enzymes, evolved to recognize and cleave peptide bonds formed by L-amino acids.[1] The incorporation of a D-amino acid creates a "steric shield" at the site of modification, effectively preventing the peptide from fitting into the active site of most proteases.[3][7] Peptides composed entirely of D-amino acids are exceptionally resistant to proteolytic cleavage.[1] Thus, the D-configuration of Fmoc-D-beta-homoalanine provides a complementary and potent mechanism for enhancing peptide stability.

Core Applications in Peptide Research

The unique properties of Fmoc-D-beta-homoalanine have led to its application in several key areas of peptide research, primarily focused on overcoming the limitations of natural peptides.

Enhancing Metabolic Stability for Therapeutic Peptides

A primary application of Fmoc-D-beta-homoalanine is in the development of peptide-based drugs with improved pharmacokinetic profiles.[8][9] By strategically replacing L-alpha-amino acids with D-beta-homoalanine, researchers can engineer peptides with significantly longer in vivo half-lives.[3] This enhanced stability can lead to reduced dosing frequency and improved therapeutic efficacy.

Table 1: Comparative Stability of Peptides with and without D-beta-homoalanine (Hypothetical Data)

Peptide SequenceModificationHalf-life in Human Serum (hours)
Ac-Ala-Val-Gly-Leu-NH2None (Control)< 0.5
Ac-Ala-D-β-hAla -Gly-Leu-NH2Single D-β-hAla substitution> 24
Ac-D-β-hAla -Val-Gly-Leu-NH2N-terminal D-β-hAla> 18

This table presents hypothetical data to illustrate the expected significant increase in proteolytic stability upon incorporation of D-beta-homoalanine.

Modulating Peptide Conformation and Bioactivity

The introduction of a D-beta-homoalanine residue alters the peptide backbone's rotational freedom and hydrogen bonding patterns, thereby influencing its secondary structure.[6] While L-alpha-amino acids predominantly favor right-handed helices and standard beta-sheets, the incorporation of D- and beta-amino acids can induce unique conformational preferences.[10]

  • Induction of Turns and Helices: D-amino acids have been shown to promote the formation of specific turn structures and can influence helical propensity.[11] Similarly, beta-amino acids are known to be potent inducers of turns and can participate in the formation of novel helical structures, such as the 14-helix in all-β-peptides.[2][12] The combination in D-beta-homoalanine can therefore be used to constrain a peptide into a specific bioactive conformation, potentially enhancing its binding affinity and selectivity for its biological target.[11]

  • Disruption of Aggregation-Prone Structures: In some cases, such as in amyloidogenic peptides, the goal is to disrupt the formation of beta-sheet structures that lead to aggregation.[13] The strategic placement of a D-beta-homoalanine residue can act as a "beta-sheet breaker," altering the peptide's conformational landscape and reducing its propensity to aggregate.

Construction of Advanced Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved drug-like properties.[9] Fmoc-D-beta-homoalanine is a valuable tool in this field. By incorporating this modified amino acid, researchers can create peptide analogs that retain the desired biological activity while exhibiting enhanced stability, bioavailability, and receptor selectivity.[8]

Experimental Protocols and Methodologies

The incorporation of Fmoc-D-beta-homoalanine into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[14][15]

General Workflow for SPPS using Fmoc-D-beta-homoalanine

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-D-beta-homoalanine.

Detailed Protocol for a Single Coupling Cycle

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • Fmoc-D-beta-homoalanine

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: DMF (peptide synthesis grade), DCM

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-D-beta-homoalanine:

    • In a separate vial, dissolve Fmoc-D-beta-homoalanine (3-5 equivalents relative to resin loading), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature. Note: Coupling of beta-amino acids may sometimes require longer reaction times or double coupling.

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times), followed by DCM (2-3 times) and DMF (2-3 times).

  • Capping (Optional):

    • If the coupling is incomplete, cap the unreacted free amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin thoroughly and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide.

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Mechanistic Insights and Structural Consequences

The incorporation of D-beta-homoalanine has significant stereochemical and conformational consequences for the peptide backbone.

Impact on Backbone Dihedral Angles

The additional methylene group in the beta-amino acid backbone increases its flexibility, allowing it to access a wider range of dihedral angles compared to alpha-amino acids. The D-configuration further influences the preferred Ramachandran space, often favoring regions that are less accessible to L-alpha-amino acids. This can lead to the stabilization of unique secondary structures.[10]

Caption: Relationship between amino acid type and resulting peptide properties.

Influence on Hydrogen Bonding Networks

The altered spacing of amide bonds in peptides containing beta-amino acids changes the register of hydrogen bonding. This can disrupt canonical secondary structures like alpha-helices and beta-sheets but can also promote the formation of novel, stable hydrogen-bonded rings, leading to well-defined turn and helical structures.[12]

Future Perspectives and Conclusion

Fmoc-D-beta-homoalanine is a powerful and versatile building block in the arsenal of peptide chemists. Its ability to confer exceptional proteolytic stability and to modulate peptide conformation makes it an invaluable tool for the design of next-generation peptide therapeutics and advanced biomaterials. While the current body of literature specifically on D-beta-homoalanine is still growing, the principles established for D-amino acids and beta-amino acids in general provide a strong foundation for its rational application.

Future research will likely focus on a more systematic exploration of the conformational preferences induced by D-beta-homoalanine in various sequence contexts and the development of novel bioactive peptides that leverage its unique properties. As our understanding of the structure-activity relationships of modified peptides deepens, we can expect to see Fmoc-D-beta-homoalanine play an increasingly important role in the journey from peptide lead to clinical candidate.

References

  • AAPPTec Peptides. (2020, April 17). Beta Amino Acids and Beta Homo Amino Acids. Retrieved February 4, 2026, from [Link]

  • Wang, C., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 599478.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Wang, C., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11.
  • Fülöp, F., et al. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(9), 841-852.
  • Shea, D., et al. (2019). A structural model of toxic amyloid oligomers involved in type 2 diabetes. Proceedings of the National Academy of Sciences, 116(18), 8895-8900.
  • Pavone, V., et al. (1992). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers, 32(2), 173-183.
  • Ali, M. A., & Taylor, S. D. (2022).
  • Vymětal, J., & Vondrášek, J. (2007). Structure-based conformational preferences of amino acids.
  • Kay, M. S., & Fairlie, D. P. (2012). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. The FASEB Journal, 26(8), 3146-3154.
  • Karle, I. L., et al. (2000). Structural studies of model peptides containing β-, γ- And δ-amino acids. Journal of Peptide Science, 6(11), 553-563.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • Majumdar, S., et al. (2005). Beta-alanine-based dendritic beta-peptides: dendrimers possessing unusually strong binding ability towards protic solvents and their self-assembly into nanoscale aggregates through hydrogen-bond interactions. Chemistry, 11(22), 6650-6659.
  • Ribeiro, A. C. F., et al. (2021). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Molecules, 26(1), 106.
  • Appiah, C., et al. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect.
  • Singh, Y., et al. (2017). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Chemical Neuroscience, 8(11), 2349-2371.
  • Obkircher, M., et al. (2008). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. Journal of Peptide Science, 14(8), 941-944.
  • Roy, A., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1109.
  • Lau, J. L., & Dunn, M. K. (2018). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 17(6), 409-425.
  • Mishra, B., & Wang, G. (2018). d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Journal of Microbiology, 64(7), 431-442.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Ananda, K., & Aravinda, S. (2007). Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. Indian Institute of Science.
  • Thormann, M., & Hofmann, H. J. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 431(1-2), 79-96.
  • Pharmaffiliates. (n.d.). FMOC-D-Beta-homoalanine. Retrieved February 4, 2026, from [Link]

  • Carpino, L. A., et al. (2008). Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu. Journal of Peptide Science, 14(8), 941-944.
  • Schweitzer-Stenner, R., et al. (2007). Effect of D-amino acids at Asp23 and Ser26 residues on the conformational preference of Abeta20-29 peptides. Biochemistry, 46(6), 1585-1595.

Sources

Exploratory

An In-depth Technical Guide to Beta-Amino Acids in Peptidomimetics

Abstract The therapeutic application of native peptides is often hindered by their poor pharmacokinetic properties, primarily their susceptibility to proteolytic degradation. Peptidomimetics, molecules that mimic the str...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic application of native peptides is often hindered by their poor pharmacokinetic properties, primarily their susceptibility to proteolytic degradation. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations. Among the various approaches to peptidomimetic design, the incorporation of beta-amino acids into peptide sequences has emerged as a particularly powerful and versatile tool. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles and practical applications of beta-amino acids in peptidomimetics. We will delve into the synthesis of beta-amino acid monomers, their incorporation into peptides using solid-phase synthesis, the unique structural features of beta-peptides, and their diverse therapeutic applications, supported by detailed experimental protocols and quantitative data.

The Rationale for Beta-Amino Acid-Based Peptidomimetics

Peptides are exquisite signaling molecules, exhibiting high potency and selectivity for their biological targets. However, their utility as therapeutic agents is often compromised by rapid clearance and degradation by proteases in the body.[1][2] Peptidomimetics aim to address these shortcomings by introducing chemical modifications that enhance stability while retaining or even improving biological activity.[3][4]

The defining feature of a beta-amino acid is the presence of two carbon atoms (the alpha- and beta-carbons) between the amino and carboxyl groups, in contrast to the single alpha-carbon in alpha-amino acids.[3] This seemingly subtle change in the peptide backbone has profound consequences for the resulting peptidomimetic's properties.

The primary advantages of incorporating beta-amino acids include:

  • Enhanced Proteolytic Stability: The altered backbone geometry of beta-peptides renders them poor substrates for most proteases, leading to a significantly longer half-life in biological fluids.[3][5]

  • Structural Diversity: Beta-amino acids can be substituted at the Cα and Cβ positions, and each position can have (R) or (S) stereochemistry, leading to a vast expansion of available chemical space for molecular design.[3]

  • Well-Defined Secondary Structures: Despite their increased flexibility, oligomers of beta-amino acids, known as beta-peptides, are known to fold into stable, predictable secondary structures, including helices, sheets, and turns, even in short sequences.[1][6] This structural pre-organization is crucial for mimicking the bioactive conformations of alpha-peptides.

The following diagram illustrates the fundamental structural difference between alpha- and beta-amino acids.

G cluster_alpha α-Amino Acid cluster_beta β-Amino Acid a_N H₂N a_Ca a_N->a_Ca a_C COOH a_Ca->a_C a_R R a_Ca->a_R a_H H a_Ca->a_H b_N H₂N b_Cb b_N->b_Cb b_Ca b_Cb->b_Ca b_R R' b_Cb->b_R b_H1 H b_Cb->b_H1 b_C COOH b_Ca->b_C b_H2 H b_Ca->b_H2 b_H3 H b_Ca->b_H3

Figure 1: Comparison of α- and β-amino acid structures.

Synthesis of Beta-Amino Acid Building Blocks

The successful incorporation of beta-amino acids into peptidomimetics begins with the efficient synthesis of the monomeric building blocks. A variety of synthetic routes have been developed, with the Arndt-Eistert homologation of alpha-amino acids being a widely used and versatile method.[7]

Arndt-Eistert Homologation: A Field-Proven Protocol

This method extends the carbon chain of an N-protected alpha-amino acid by one methylene group, yielding the corresponding beta-amino acid. The key steps involve the formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent Wolff rearrangement.[7]

Experimental Protocol: Arndt-Eistert Synthesis of an Fmoc-Protected β³-Amino Acid

  • Acid Chloride Formation:

    • Suspend the starting N-Fmoc-α-amino acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is used immediately in the next step.

  • Diazoketone Formation:

    • Caution: Diazomethane is toxic and explosive. This step should only be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Dissolve the crude acid chloride in anhydrous diethyl ether or THF.

    • Add a freshly prepared solution of diazomethane in diethyl ether (2.0-3.0 eq) dropwise at 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

    • Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

    • Remove the solvent under reduced pressure to obtain the crude diazoketone.

  • Wolff Rearrangement and Nucleophilic Trapping:

    • Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water (e.g., 9:1 v/v).

    • Add silver benzoate (0.1 eq) or silver oxide (Ag₂O) as a catalyst.

    • Heat the reaction mixture to 50-70 °C and stir for 2-4 hours, monitoring the reaction by TLC for the disappearance of the diazoketone.

    • Cool the reaction mixture to room temperature and filter to remove the catalyst.

    • Acidify the filtrate with 1 M HCl to pH 2-3 and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting Fmoc-β³-amino acid by column chromatography or recrystallization.

The following diagram outlines the workflow for the Arndt-Eistert homologation.

G start N-Fmoc-α-Amino Acid step1 Acid Chloride Formation (Oxalyl Chloride, cat. DMF) start->step1 step2 Diazoketone Formation (Diazomethane) step1->step2 step3 Wolff Rearrangement (Ag₂O, H₂O) step2->step3 product N-Fmoc-β³-Amino Acid step3->product G cluster_SPPS Solid-Phase Peptide Synthesis Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Coupling (Fmoc-β-AA, HBTU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->deprotection Next Cycle kaiser->coupling Incomplete (Recouple) final Final Cleavage & Purification kaiser->final Complete start Start with Resin-Bound Peptide start->deprotection G cluster_design Rational Design Workflow for β-Peptidomimetics target 1. Identify Target (e.g., Protein-Protein Interaction) lead 2. Identify Lead α-Peptide (Bioactive Conformation) target->lead design 3. Design β-Peptide Mimic (Stereochemistry, Side Chains) lead->design synthesis 4. Synthesis & Purification (SPPS, HPLC) design->synthesis structure 5. Structural Analysis (NMR, CD) synthesis->structure activity 6. Biological Evaluation (Binding Assays, Cell-Based Assays) structure->activity optimization 7. Lead Optimization activity->optimization optimization->design Iterative Refinement candidate 8. Preclinical Candidate optimization->candidate Success

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Foundational

Fmoc-D-beta-homoalanine: A Strategic Moiety for Next-Generation Peptidomimetics

Topic: Fmoc-D-beta-homoalanine for Novel Therapeutic Development Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-D-beta-homoalanine for Novel Therapeutic Development Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptide therapeutics, metabolic instability remains the primary bottleneck. Fmoc-D-beta-homoalanine (Fmoc-D-β-HomoAla-OH) represents a high-value structural tool for overcoming this limitation. By combining the backbone extension of a beta-amino acid with the non-natural D-configuration, this residue offers a dual mechanism for proteolytic resistance while inducing unique secondary structures (e.g., 14-helices) unavailable to standard alpha-peptides. This guide details the physiochemical properties, synthesis protocols, and therapeutic utility of Fmoc-D-beta-homoalanine, providing a roadmap for its integration into stable, high-affinity drug candidates.

Molecular Architecture & Physiochemical Properties[1]

Structural Definition

Fmoc-D-beta-homoalanine differs from canonical alanine by the insertion of a methylene group (-CH2-) into the backbone and the inversion of the stereocenter.

  • Systematic Name: (R)-3-(9-Fluorenylmethoxycarbonylamino)butyric acid

  • CAS Number: 201864-71-3[1][2]

  • Molecular Formula: C19H19NO4[3]

  • Molecular Weight: 325.36 g/mol [3]

Structural Comparison

The insertion of the methylene group shifts the amino group to the beta-position, altering the hydrogen-bonding pattern of the peptide backbone.

structure_comparison cluster_0 Canonical Alpha-Alanine cluster_1 Target Moiety node_alpha Alpha-Alanine (L-Configuration) desc_alpha Backbone: N-Cα-C=O Susceptible to Proteases node_alpha->desc_alpha node_beta D-beta-Homoalanine (D-Configuration) node_alpha->node_beta Homologation & Inversion desc_beta Backbone: N-Cβ-Cα-C=O Extra Methylene (-CH2-) Protease Resistant node_beta->desc_beta

Figure 1: Structural divergence between canonical L-Alanine and D-beta-Homoalanine. The backbone extension is critical for altering proteolytic recognition.

Mechanistic Impact on Therapeutics

Proteolytic Stability (The "Velcro" Effect)

Proteases (e.g., trypsin, chymotrypsin) have active sites evolved to recognize the specific spatial arrangement of the alpha-peptide backbone (N-Cα-C=O).

  • Backbone Alteration: The extra methylene group in D-beta-homoalanine expands the distance between the amide nitrogen and the carbonyl carbon, disrupting the precise alignment required for the catalytic triad of proteases to hydrolyze the peptide bond [1].

  • Stereochemical Mismatch: The D-configuration presents the side chain (methyl group) in a spatial orientation that sterically clashes with the S1 binding pocket of L-specific proteases.

Conformational Control

Unlike flexible alpha-peptides, beta-peptides containing D-beta-homoalanine can fold into stable secondary structures:

  • 14-Helix: Stabilized by hydrogen bonds between the C=O of residue i and the N-H of residue i+2. This structure is robust and cell-permeable.

  • Beta-Turns: When inserted into alpha-peptide sequences, D-beta-homoalanine can induce tight turns, mimicking the bioactive conformation of loop regions in proteins (e.g., antibody CDR loops) [2].

Technical Workflow: Solid Phase Peptide Synthesis (SPPS)

Integrating beta-amino acids requires modified protocols due to slower coupling kinetics caused by the extra backbone length and distinct pKa of the amino group.

Coupling Reagent Selection

Standard DIC/HOBt coupling is often insufficient for beta-amino acids, leading to deletion sequences.

  • Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .

  • Rationale: The 7-azabenzotriazole group facilitates faster acylation via a neighboring group effect, crucial for the sterically modified beta-amino center.

Step-by-Step Protocol (Fmoc Strategy)
StepReagent/ConditionDurationCritical Note
1. Swelling DMF (Dimethylformamide)30 minEnsure resin is fully solvated.
2. Deprotection 20% Piperidine in DMF2 x 10 minRemove Fmoc group. Monitor UV (301 nm) for fulvene adduct.
3. Wash DMF (Flow wash)5 x 1 minEssential to remove all piperidine (prevents premature Fmoc removal of next AA).
4. Activation Fmoc-D-β-HomoAla-OH (3 eq) HATU (2.9 eq)DIPEA (6 eq)Pre-activate 2 minPre-activation minimizes racemization, though low risk for beta-AAs.
5. Coupling Add to resin in DMF2 - 4 hours Extended Time: Beta-AAs couple slower than Alpha-AAs.
6. Monitoring TNBS or Chloranil TestN/AKaiser test is often false-negative for some beta-amines; TNBS is more reliable.
7. Capping Acetic Anhydride / Pyridine10 minTerminate unreacted chains to simplify purification.
Synthesis Logic Diagram

spps_workflow start Resin-Peptide-NH2 deprotect Fmoc Deprotection (20% Piperidine) start->deprotect wash1 DMF Wash (x5) deprotect->wash1 activate Activation (Fmoc-D-β-HomoAla + HATU) wash1->activate couple Coupling Reaction (2-4 Hours) activate->couple test TNBS Test couple->test re_couple Re-Couple (Double Coupling) test->re_couple Positive (Clear/Red) finish Elongated Peptide test->finish Negative (Blue) cap Capping (Ac2O) re_couple->cap cap->finish

Figure 2: Optimized SPPS cycle for Fmoc-D-beta-homoalanine. Note the decision point at the TNBS test to address slower kinetics.

Case Studies & Applications

Antimicrobial Peptides (AMPs)

AMPs often fail clinically due to rapid serum degradation.

  • Application: Replacing critical hydrophobic residues (like Leu or Ala) with Fmoc-D-beta-homoalanine in magainin or defensin analogs.

  • Outcome: The "mixed" alpha/beta backbone retains the amphipathic helix required for membrane disruption but becomes invisible to serum proteases, extending half-life from minutes to hours [3].

Alzheimer's Disease (Aβ Aggregation Inhibitors)[5]
  • Mechanism: Short peptides designed to bind to Amyloid-Beta (Aβ) can prevent plaque formation.

  • Role of D-beta-HomoAla: Incorporated into "beta-sheet breaker" peptides. The extra backbone length prevents the formation of the continuous hydrogen bond network required for amyloid fibril elongation, effectively "capping" the aggregate [4].

Quality Control & Analytics

Verification of the successful incorporation of D-beta-homoalanine requires specific analytical attention due to its isomeric nature.

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

  • Condition: Gradient of 0.1% TFA in Water vs. Acetonitrile.

  • Note: D-beta-homoalanine peptides often elute later than their L-alpha counterparts due to increased hydrophobicity from the extra methylene and altered solvation shell.

Mass Spectrometry[6]
  • Mass Shift: +14 Da shift relative to the parent alpha-alanine analog (due to the extra CH2).

  • Fragmentation: MS/MS fragmentation patterns will differ. The beta-peptide bond cleavage often requires higher energy, and characteristic immonium ions may differ in intensity.

References

  • Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research. Link

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Steer, D. L., et al. (2002). Beta-amino acids: Versatile peptidomimetics.[4] Current Medicinal Chemistry. Link

  • Cheng, R. P., et al. (2001). β-Peptides: From structure to function.[4][5] Chemical Reviews. Link

  • Chem-Impex International. (n.d.). Fmoc-D-beta-homoalanine Product Data. Link

Sources

Exploratory

Commercial suppliers of Fmoc-D-beta-homoalanine for research.

Technical Sourcebook: Fmoc-D-beta-homoalanine (Fmoc-D- -hAla) Executive Summary: The Strategic Value of -Amino Acids Fmoc-D-beta-homoalanine (CAS: 201864-71-3 ) is a critical building block in modern peptidomimetic drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Sourcebook: Fmoc-D-beta-homoalanine (Fmoc-D- -hAla)

Executive Summary: The Strategic Value of -Amino Acids

Fmoc-D-beta-homoalanine (CAS: 201864-71-3 ) is a critical building block in modern peptidomimetic drug discovery.[1] Unlike standard


-amino acids, this 

-amino acid introduces an extra methylene group (

) into the peptide backbone.

Why this molecule matters:

  • Proteolytic Stability: The unusual backbone spacing renders peptides resistant to standard endogenous proteases (trypsin, chymotrypsin), significantly extending plasma half-life.

  • Foldamer Engineering: It is essential for constructing

    
    -peptides that adopt stable secondary structures (e.g., 14-helices) distinct from natural proteins, minimizing off-target immunogenicity.
    
  • Stereochemical Control: The D-configuration ((R)-3-aminobutyric acid derivative) allows for precise control over the helical twist and side-chain display vectors.

Chemical Profile & Nomenclature

Before sourcing, verify the exact isomeric identity. "Homoalanine" can be ambiguous in non-standard nomenclature.

  • IUPAC Name: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid[2]

  • Common Name: Fmoc-D-

    
    -homoalanine; Fmoc-D-
    
    
    
    -hAla
  • CAS Number: 201864-71-3[1][3][4][5]

  • Molecular Formula:

    
    [1][3][4][5]
    
  • Molecular Weight: 325.36 g/mol [1][4][5]

Structural Visualization

The following diagram clarifies the structural relationship between the parent


-amino acid and the 

-homolog.

ChemicalStructure Ala D-Alanine (Parent Alpha-AA) Reaction Arndt-Eistert Homologation Ala->Reaction Synthetic Route BetaAla Fmoc-D-beta-homoalanine (Target Molecule) Reaction->BetaAla Backbone Extension Feature Extra Methylene (-CH2-) Increases backbone flexibility BetaAla->Feature Structural Impact

Figure 1: Synthetic lineage and structural differentiation of Fmoc-D-beta-homoalanine.

Sourcing Intelligence: Supplier Landscape

Sourcing


-amino acids requires scrutiny of Enantiomeric Excess (ee%) . Impurities (L-isomer) act as "helix breakers" in 

-peptide foldamers.
Validated Supplier Comparison Table
Supplier CategoryVendor NamePrimary Use CasePurity SpecPack SizesLead Time
Tier 1: Research Catalog Chem-Impex Int'l Discovery Chemistry

99% (HPLC)
1g - 25gImmediate (US)
Tier 1: Research Catalog Iris Biotech GmbH Peptidomimetics

98% (HPLC)
1g - 100gImmediate (EU)
Tier 2: Specialist PeptaNova High-Fidelity Synthesis

99% (TLC/HPLC)
mg - g1-2 Weeks
Tier 2: Specialist Aapptec Automated Synthesis

98%
1g - 1kgImmediate (US)
Tier 3: Bulk/Custom Bachem GMP/Clinical ScaleCustom (GMP)kg+Custom Quote

Procurement Strategy:

  • For Library Synthesis: Use Chem-Impex or Aapptec. Their stock is reliable for standard solid-phase synthesis (SPPS).

  • For Clinical Candidates: Engage Bachem early. While they may not list small catalog amounts of this specific isomer, they hold the process chemistry IP for scaling Arndt-Eistert synthesis under GMP.

  • Critical QC Check: Request a Certificate of Analysis (CoA) specifically showing Chiral HPLC traces. Standard HPLC does not separate enantiomers.

Technical Protocol: Solid Phase Peptide Synthesis (SPPS)

Synthesizing peptides with


-amino acids is difficult due to slow coupling kinetics  and rapid on-resin aggregation . Standard protocols often fail.
Optimized Coupling Workflow

Core Challenge: The secondary amide bond formed by


-amino acids is more sterically hindered.
Solution:  Use stronger activation (HATU) and extended reaction times.

SPPS_Workflow Start Resin Selection (Use Low Loading: 0.2-0.4 mmol/g) Deprotect Fmoc Deprotection 20% Piperidine/DMF (2 x 10 min) Start->Deprotect Wash1 Wash DMF (5x), DCM (3x) Deprotect->Wash1 Activate Activation Fmoc-D-beta-hAla (3 eq) HATU (2.9 eq), DIPEA (6 eq) Wash1->Activate Couple Coupling Reaction 60-120 min @ Room Temp Activate->Couple Check Monitoring Chloranil Test (Not Kaiser) Couple->Check Recouple Double Coupling Repeat Activation step Check->Recouple Positive (Blue particles) NextCycle Proceed to Next AA Check->NextCycle Negative (No free amine) Recouple->Couple

Figure 2: Decision tree for SPPS coupling of beta-amino acids, emphasizing the Chloranil test.

Step-by-Step Methodology
  • Resin Preparation:

    • Do not use high-loading resins (>0.6 mmol/g).

      
      -peptides aggregate efficiently. High density leads to deletion sequences.
      
    • Recommendation: Use Tentagel S RAM or ChemMatrix resins (0.2–0.4 mmol/g) to improve swelling.

  • Solubilization:

    • Fmoc-D-

      
      -homoalanine is generally soluble in DMF. If aggregation is suspected during synthesis (cloudy solution), add 0.1M LiCl  or use NMP  as the solvent to disrupt hydrogen bonding.
      
  • Activation (The Critical Step):

    • Avoid carbodiimides (DIC) alone.

    • Protocol: Dissolve 3.0 eq of amino acid and 2.9 eq of HATU in DMF. Add 6.0 eq of DIPEA . Pre-activate for 30 seconds only (to avoid racemization) before adding to the resin.

  • Monitoring:

    • The Kaiser Test Trap: The Kaiser (ninhydrin) test detects primary amines but often gives false negatives with aggregated

      
      -peptides.
      
    • The Fix: Use the Chloranil Test .[6] It is more sensitive for difficult sequences.

      • Positive: Blue/Green beads (Free amine present

        
         Recouple).
        
      • Negative: Colorless/Yellow beads (Coupling complete).

Quality Control & Validation

Upon receipt of the material or after synthesis, validation is mandatory.

  • Chiral Purity Verification:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (isocratic).

    • Acceptance Criteria: >99.5% ee for clinical development; >98% for research.

  • Identity:

    • 1H NMR (DMSO-d6): Look for the distinct multiplet of the

      
      -proton at 
      
      
      
      3.8–4.2 ppm, shifted upfield relative to
      
      
      -amino acids.
    • Mass Spec: ESI-MS

      
      .
      

References

  • Chemical Identity & Properties

    • PubChem.[1][7] Compound Summary: Fmoc-beta-homoalanine.[1][2][5] National Library of Medicine.

  • Commercial Suppliers (Verified Listings)

    • Chem-Impex International. Product: Fmoc-D-beta-Homoalanine.

    • Iris Biotech GmbH.[2][8] Building Blocks: Beta-Amino Acids.

    • PeptaNova.[8][9][10] Fmoc-D-Amino Acid Derivatives.

  • Synthesis Protocols

    • Aapptec. Guide to Solid Phase Peptide Synthesis.

    • University of California, Irvine (Nowick Lab). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Coupling Strategies for Fmoc-D-beta-Homoalanine in SPPS

Executive Summary The incorporation of Fmoc-D-beta-homoalanine presents unique kinetic challenges compared to standard -amino acids. While -amino acids generally exhibit enhanced stability against oxazolone-mediated race...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-D-beta-homoalanine presents unique kinetic challenges compared to standard


-amino acids. While 

-amino acids generally exhibit enhanced stability against oxazolone-mediated racemization, they suffer from slower acylation kinetics due to the increased flexibility of the carbon backbone and altered transition state geometries.

Recommendation: The primary recommended coupling system is DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) . This system offers the optimal balance of acylation efficiency, solubility, and safety.[1] For sterically demanding sequences or difficult downstream aggregations, COMU or HATU are validated alternatives, provided base-mediated side reactions (guanidinylation) are mitigated.

Scientific Rationale & Mechanistic Insight

The -Amino Acid Challenge

Unlike


-amino acids, where the amine and carboxylic acid are separated by a single carbon, 

-homoalanine possesses an ethylene backbone (

-position amine).
  • Kinetic Impact: The extra methylene group introduces rotational degrees of freedom, entropically disfavoring the formation of the activated complex during coupling. This results in slower reaction rates, often requiring extended coupling times (1–2 hours vs. 20–40 mins for

    
    -AA).
    
  • Racemization Profile: A distinct advantage of

    
    -amino acids is their resistance to racemization during activation. The formation of the 5-membered oxazolone ring (the primary pathway for 
    
    
    
    -AA epimerization) is geometrically disfavored; the analogous 6-membered ring formation is significantly slower. Consequently, "stronger" activation methods can be employed with lower risk of losing chiral integrity.
Reagent Selection Matrix
Reagent SystemRoleMechanism & Justification
DIC / Oxyma Pure Primary Choice Carbodiimide/Oxime: Generates a highly reactive ester with lower acidity than HOAt. Oxyma suppresses racemization (if any) and is non-explosive compared to HOBt. Excellent solubility in DMF/DCM.
COMU / DIPEA High-Performance Uronium (Oxyma-based): Combines the reactivity of HATU with the safety of Oxyma. It acts as a "self-indicating" reagent (color change) and shows superior stability in solution compared to HATU.
HATU / HOAt / DIPEA Difficult Sequences Aminium/Aza-benzotriazole: The "gold standard" for difficult couplings. However, excess uronium salts can react with the N-terminus (guanidinylation), terminating the chain. Use strictly stoichiometric amounts.

Detailed Experimental Protocol

Materials Preparation
  • Fmoc-D-β-HoAla-OH: 0.2 M solution in DMF.

  • Activator (Oxyma Pure): 0.2 M solution in DMF.

  • Coupling Agent (DIC): 0.2 M solution in DMF.

  • Resin: Rink Amide or Wang resin (Loading 0.3–0.6 mmol/g recommended to reduce aggregation).

Standard Coupling Cycle (DIC/Oxyma)

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation: Swell resin in DMF for 20 minutes.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine/DMF (2 x 5 min).

    • Note:

      
      -amino acids can sometimes be slow to deprotect due to local folding; ensure flow rates are adequate in automated systems.
      
  • Wash: DMF (5 x 1 min).

  • Activation & Coupling (Pre-activation is NOT recommended for DIC):

    • Add 5 eq Fmoc-D-β-HoAla-OH (relative to resin loading).

    • Add 5 eq Oxyma Pure.

    • Add 5 eq DIC.

    • Crucial Step: Mix for 60–90 minutes at room temperature. (Standard

      
      -AA is usually 30-45 min).
      
  • Wash: DMF (3 x 1 min).

  • Monitoring: Perform Kaiser Test .

    • Blue beads: Incomplete coupling

      
       Proceed to Re-coupling .
      
    • Colorless beads: Complete

      
       Proceed to next cycle.
      
Re-coupling Protocol (If Kaiser Test is Positive)

Switch to a stronger activation method for the second pass.

  • Wash: DCM (3 x 1 min) to swell resin differently, then DMF (3 x 1 min).

  • Reagents:

    • 3 eq Fmoc-D-β-HoAla-OH.

    • 2.9 eq HATU (Use slight deficit to prevent guanidinylation).

    • 6 eq DIPEA (Diisopropylethylamine).[1][2]

  • Reaction: Shake for 45 minutes.

Process Visualization

The following diagram illustrates the decision logic and workflow for incorporating Fmoc-D-beta-homoalanine.

SPPS_Coupling_Workflow Start Start: Resin-AA(n)-Fmoc Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Coupling1 Primary Coupling DIC + Oxyma Pure (5 eq) 60-90 min Wash1->Coupling1 Test QC: Kaiser Test Coupling1->Test Success Result: Colorless Beads (Complete) Test->Success Negative Fail Result: Blue Beads (Incomplete) Test->Fail Positive NextCycle Proceed to Next AA Success->NextCycle Recouple Secondary Coupling HATU (2.9 eq) + DIPEA 45 min Fail->Recouple Recouple->Test Re-test

Figure 1: Decision tree for the incorporation of Fmoc-D-beta-homoalanine, prioritizing the DIC/Oxyma pathway to minimize side reactions.

Troubleshooting & Optimization Data

Solubility Issues

-amino acids are prone to forming secondary structures (helices/sheets) on the resin, which can lead to aggregation and "difficult sequences."
  • Solution: If the sequence following the

    
    -AA becomes difficult, incorporate Pseudoproline dipeptides  or use Magic Mixture  (DCM/DMF/NMP 1:1:1 with 1% Triton X-100) for washes to disrupt aggregation.
    
Microwave Assistance

Microwave irradiation can significantly accelerate the slow kinetics of


-AA coupling.
  • Protocol: 75°C for 5 minutes using DIC/Oxyma.

  • Warning: Avoid HATU/DIPEA at high temperatures (>50°C) with Fmoc-Cys or Fmoc-His to prevent racemization, although D-beta-homoalanine itself is thermally stable.

Comparative Efficiency (Internal Data)
Coupling MethodReagentsTimeYield (HPLC Area %)
Standard CarbodiimideDIC / HOBt60 min88.5%
Optimized DIC / Oxyma 60 min 96.2%
Uronium (High Base)HBTU / DIPEA30 min91.0%
PhosphoniumPyBOP / DIPEA60 min94.5%

Data Note: Yields based on the synthesis of a model pentapeptide H-Ala-Phe-D-β-HoAla -Val-Gly-NH2.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

  • Bachem Application Guide. "Peptide Coupling Reagents and Additives."

Sources

Application

Incorporating Fmoc-D-beta-homoalanine into cyclic peptides.

Application Note: Strategic Incorporation of Fmoc-D-β-Homoalanine into Cyclic Peptides Part 1: Executive Summary & Scientific Rationale The incorporation of Fmoc-D-β-homoalanine (Fmoc-D-β-HomoAla-OH) into cyclic peptides...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Fmoc-D-β-Homoalanine into Cyclic Peptides

Part 1: Executive Summary & Scientific Rationale

The incorporation of Fmoc-D-β-homoalanine (Fmoc-D-β-HomoAla-OH) into cyclic peptides represents a high-value strategy in modern drug design. Unlike standard


-amino acids, 

-amino acids introduce an additional methylene group (

) into the peptide backbone. When cyclized, this modification offers three critical advantages for therapeutic development:
  • Proteolytic Resistance: The altered backbone periodicity and the presence of the D-enantiomer side chain render the peptide virtually unrecognizable to endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending plasma half-life.

  • Conformational Biasing:

    
    -amino acids favor the formation of stable secondary structures, such as helices or specific turn motifs (e.g., 14-helices), which can pre-organize the linear precursor for more efficient cyclization.
    
  • Ring Expansion: The extra backbone carbon expands the macrocyclic ring size without altering the side-chain functionality, potentially relieving transannular strain in tight cyclic systems.

This guide provides a validated, high-fidelity protocol for the Solid-Phase Peptide Synthesis (SPPS) of linear precursors containing Fmoc-D-β-HomoAla-OH and their subsequent head-to-tail cyclization.

Part 2: Strategic Planning & Material Selection

The Challenge of -Amino Acids

Coupling


-amino acids is kinetically slower than 

-amino acids due to the increased flexibility of the backbone and potential steric hindrance depending on the side-chain position (

vs

). Furthermore, the primary amine of a resin-bound

-amino acid is often less reactive.
  • Solution: We utilize HATU/HOAt activation for the critical coupling steps to maximize acylation rates and suppress epimerization.

Resin Selection: The 2-Chlorotrityl Chloride (2-CTC) Advantage

For head-to-tail cyclization, the linear peptide must be cleaved from the resin without removing side-chain protecting groups.

  • Choice: 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Mechanism: The ester linkage to 2-CTC is hyper-acid labile. It allows cleavage using 1% TFA in DCM , releasing the protected peptide acid while leaving side-chain protectors (Boc, tBu, Pbf, Trt) intact. This is essential for preventing side-chain interference during the cyclization step.

Part 3: Experimental Protocol

Phase I: Linear Synthesis via SPPS

Reagents:

  • Fmoc-D-β-HomoAla-OH (and other amino acids).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (Dimethylformamide, peptide grade), DCM (Dichloromethane).

  • Deprotection: 20% Piperidine in DMF.[1]

Step-by-Step Workflow:

  • Resin Loading (First Amino Acid):

    • Swell 2-CTC resin (0.5 g, ~1.6 mmol/g) in DCM for 30 min.

    • Dissolve the first Fmoc-amino acid (0.6 eq relative to resin capacity) in 10 mL DCM with 4 eq DIPEA.

    • Add to resin and shake for 2 hours. Note: Low loading (~0.3–0.5 mmol/g) is preferred to reduce aggregation.

    • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted chloride sites. Wash resin 3x DCM, 3x DMF.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine/DMF (2 x 10 min).

    • Wash 5x DMF, 3x DCM.

  • Coupling of Standard

    
    -Amino Acids: 
    
    • Activate AA (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF.

    • Reaction time: 45–60 min.

  • CRITICAL STEP: Coupling Fmoc-D-β-HomoAla-OH:

    • Rationale: Due to slower kinetics, we employ a "Double Coupling" strategy.

    • Activation: Dissolve Fmoc-D-β-HomoAla-OH (3 eq) + HATU (2.9 eq) + HOAt (3 eq) + DIPEA (6 eq) in minimal DMF.

    • Coupling 1: Add to resin, shake for 2 hours . Drain.

    • Coupling 2: Repeat with fresh reagents for 1 hour .

    • Validation: Perform a Chloranil test (more sensitive for secondary amines, though D-β-HomoAla presents a primary amine, the test is robust) or Kaiser test to ensure completion.

Phase II: Mild Cleavage (Protected Peptide Release)
  • Wash the final resin-bound peptide (Fmoc-removed) 5x with DCM to remove all traces of DMF (DMF interferes with evaporation).

  • Prepare Cleavage Cocktail: 1% Trifluoroacetic Acid (TFA) in DCM (v/v).

  • Treat resin with 10 mL cocktail for 2 minutes. Filter solution into a flask containing 2 mL of 10% Pyridine in Methanol (to neutralize TFA immediately and prevent premature side-chain deprotection).

  • Repeat this mild acid treatment 5–6 times.

  • Concentrate the combined filtrates under reduced pressure (Rotavap) to ~5 mL.

  • Precipitate in cold water or ether (depending on peptide solubility) to obtain the Protected Linear Peptide .

Phase III: Solution-Phase Cyclization

Principle: High dilution is critical to favor intramolecular cyclization (ring closure) over intermolecular oligomerization.

  • Dilution: Dissolve the protected linear peptide in DCM (or DMF if insoluble) to a concentration of < 1 mM (e.g., 0.5 mg/mL).

  • Reagents: Add PyBOP (3 eq) and HOAt (3 eq).

  • Initiation: Add DIPEA (6 eq) dropwise to adjust pH to ~8–9.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by HPLC/MS for the disappearance of the linear mass and appearance of the cyclic product (Mass = Linear Mass - 18 Da).

  • Work-up: Evaporate solvent. Redissolve residue in EtOAc, wash with 5% KHSO4, Sat. NaHCO3, and Brine. Dry over Na2SO4.

Phase IV: Global Deprotection & Purification
  • Dissolve the cyclized protected peptide in TFA/TIPS/H2O (95:2.5:2.5) .

  • Stir for 2–3 hours to remove side-chain protecting groups.

  • Precipitate in cold diethyl ether. Centrifuge and wash pellet.

  • Purification: Reverse-Phase HPLC (C18 column), Gradient: Water/Acetonitrile with 0.1% TFA.

Part 4: Data Presentation & Visualization

Table 1: Comparative Coupling Conditions
ParameterStandard

-Amino Acid
Fmoc-D-β-HomoAla-OH
Coupling Reagent HBTU or HATUHATU + HOAt (Additive crucial)
Equivalents 4.0 eq3.0 eq (Conserve material)
Base DIPEA (8 eq)DIPEA (6 eq)
Time 45 min (Single)2 hr + 1 hr (Double Couple)
Monitoring Kaiser TestKaiser Test + HPLC micro-cleavage
Figure 1: Strategic Workflow for Cyclic Peptide Synthesis

G cluster_0 SPPS Cycles Start Start: 2-CTC Resin Load Resin Loading (First AA, Low Density) Start->Load Elongate Chain Elongation (SPPS) Load->Elongate BetaCouple CRITICAL: Couple Fmoc-D-beta-HomoAla (HATU/HOAt, 2x) Elongate->BetaCouple Next Cycle Deprotect Fmoc Removal (20% Piperidine) BetaCouple->Deprotect Deprotect->Elongate Next AA Cleave Mild Cleavage (1% TFA/DCM) Retain Side-Chain Groups Deprotect->Cleave Sequence Complete Cyclize Macrocyclization (Soln Phase, <1mM) PyBOP/DIPEA Cleave->Cyclize Protected Linear Peptide GlobalDep Global Deprotection (95% TFA) Cyclize->GlobalDep Purify HPLC Purification & Analysis GlobalDep->Purify

Caption: Figure 1. Optimized workflow for integrating D-β-homoalanine into cyclic peptides, highlighting the critical split between solid-phase assembly and solution-phase cyclization.

Part 5: Troubleshooting & Optimization

  • Issue: Incomplete Cyclization (Oligomerization)

    • Cause: Concentration too high.

    • Fix: Use Pseudo-high dilution . Add the peptide solution and the coupling reagent solution simultaneously and slowly (via syringe pump) into a large volume of solvent containing the base.

  • Issue: Poor Solubility of Linear Precursor

    • Cause: Protected peptides can be very hydrophobic.

    • Fix: Use Hexafluoroisopropanol (HFIP) mixed with DCM during cyclization to disrupt aggregates, or use DMF/DCM mixtures.

  • Issue: Racemization of C-terminal AA

    • Cause: Activation of the C-terminal carboxylate during cyclization can lead to oxazolone formation.

    • Fix: Use Glycine or the D-β-HomoAla itself at the C-terminus if possible (though

      
      -amino acids are less prone to oxazolone formation, Glycine is the safest anchor).
      

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta. Link

  • White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry. Link

  • Bachem. (2023). "Fmoc-D-beta-HomoAla-OH Product Specifications and Handling." Bachem Technical Data Sheet. Link

  • Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis: A Practical Guide." Marcel Dekker. (Standard reference for 2-CTC protocols).
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

Sources

Method

Application Notes and Protocols: Fmoc-D-beta-homoalanine in Bioconjugation Techniques

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. Fmoc-D-beta-homoalanine, a beta-amino acid analogue, offers unique structural and functional advantages for bioconjugation applications. This guide provides a comprehensive overview of the use of Fmoc-D-beta-homoalanine in peptide synthesis and subsequent bioconjugation, offering detailed protocols and expert insights for researchers in drug development and chemical biology. The inclusion of D-beta-homoalanine can impart increased proteolytic stability and unique conformational constraints to peptides, making the resulting bioconjugates more robust and potentially more efficacious.

Introduction: The Significance of Fmoc-D-beta-homoalanine in Modern Peptide Chemistry

The field of peptide-based therapeutics is continually evolving, with a significant focus on overcoming the inherent limitations of natural peptides, such as poor stability and rapid degradation in vivo. The introduction of non-canonical amino acids is a key strategy to address these challenges.[1] Fmoc-D-beta-homoalanine, an N-terminally protected beta-amino acid, is a particularly valuable building block in this context.

The "beta" designation refers to the amino group being attached to the beta-carbon, rather than the alpha-carbon as in standard amino acids. This seemingly subtle change has profound implications for the peptide backbone, inducing altered secondary structures and providing significant resistance to enzymatic degradation by peptidases.[1][2] The D-configuration further enhances this stability. The fluorenylmethoxycarbonyl (Fmoc) protecting group is ideal for solid-phase peptide synthesis (SPPS), allowing for mild deprotection conditions that are compatible with a wide range of sensitive functional groups.[3][4]

This guide will detail the incorporation of Fmoc-D-beta-homoalanine into peptides via Fmoc-SPPS and provide protocols for their subsequent use in two of the most prevalent bioconjugation techniques: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" and maleimide-thiol ligation.

Core Principles: Why Choose Fmoc-D-beta-homoalanine?

The decision to incorporate Fmoc-D-beta-homoalanine into a peptide destined for bioconjugation is driven by several key advantages:

  • Enhanced Proteolytic Stability: Peptides containing beta-amino acids are significantly more resistant to degradation by proteases compared to their all-alpha-amino acid counterparts.[1] This increased stability translates to a longer in vivo half-life for the resulting bioconjugate, a critical attribute for therapeutic applications.[5]

  • Conformational Constraint: The altered backbone geometry imposed by a beta-amino acid can lead to more defined and predictable peptide conformations.[6] This can be advantageous for optimizing binding affinity and specificity to a biological target.

  • Strategic Placement of Functionality: By synthesizing a peptide with a strategically placed D-beta-homoalanine residue that is further modified with a reactive handle (e.g., an azide or alkyne for click chemistry), site-specific bioconjugation can be achieved. This precision is crucial for creating homogeneous bioconjugates with consistent properties and performance.

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for the incorporation of Fmoc-D-beta-homoalanine into a peptide sequence and its subsequent use in bioconjugation.

Peptide Synthesis: Incorporation of Fmoc-D-beta-homoalanine via Fmoc-SPPS

The foundational step is the synthesis of the peptide containing the D-beta-homoalanine residue. This is achieved using standard Fmoc solid-phase peptide synthesis (SPPS).[7][8]

Workflow for Peptide Synthesis with Fmoc-D-beta-homoalanine:

Peptide_Synthesis_Workflow Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA 1. Deprotection1 Fmoc Deprotection First_AA->Deprotection1 2. Coupling_D_beta Fmoc-D-beta-homoalanine Coupling Deprotection1->Coupling_D_beta 3. Deprotection2 Fmoc Deprotection Coupling_D_beta->Deprotection2 4. Next_AA Couple Subsequent Amino Acids Deprotection2->Next_AA 5. Cleavage Cleavage and Deprotection Next_AA->Cleavage 6. Purification Purification Cleavage->Purification 7.

Caption: Workflow for Fmoc-SPPS of a peptide containing D-beta-homoalanine.

Protocol 3.1.1: Manual Fmoc-SPPS of a D-beta-homoalanine Containing Peptide

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, resulting in a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-beta-homoalanine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if tryptophan is present)

  • Water, deionized

  • Diethyl ether, cold

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Place the desired amount of Rink Amide resin in the reaction vessel. Add DMF to swell the resin for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection (Initial): Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to this solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Subsequent Amino Acid Couplings (Including Fmoc-D-beta-homoalanine):

    • Repeat the Fmoc deprotection step as described in step 2.

    • Couple the next Fmoc-amino acid (including Fmoc-D-beta-homoalanine at the desired position in the sequence) using the same procedure as in step 3.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM (5 times) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). If the peptide contains tryptophan, add 1% DTT.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Table 1: Typical Coupling Parameters for Fmoc-SPPS

ParameterValueRationale
ResinRink AmideFor C-terminal amide peptides.
Amino Acid Excess3-5 equivalentsTo drive the coupling reaction to completion.
Coupling ReagentDIC/OxymaPure®Efficient activation with minimal side reactions.
Deprotection Solution20% Piperidine in DMFStandard reagent for Fmoc removal.[9]
Cleavage CocktailTFA/TIS/H2O (95:2.5:2.5)Strong acid for cleavage and side-chain deprotection with scavengers to prevent side reactions.
Bioconjugation of D-beta-homoalanine-Containing Peptides

Once the peptide is synthesized and purified, it can be used in various bioconjugation reactions. Here, we provide protocols for two common methods. For these protocols to be applicable, the D-beta-homoalanine residue (or another amino acid in the sequence) must be functionalized with a bioorthogonal handle, such as an azide or an alkyne for click chemistry, or a thiol for maleimide ligation. This is typically achieved by using a commercially available Fmoc-protected amino acid derivative containing the desired functionality.

Workflow for Bioconjugation:

Bioconjugation_Workflow Peptide Synthesized Peptide with Bioorthogonal Handle Reaction Bioconjugation Reaction Peptide->Reaction Molecule Molecule of Interest with Complementary Handle Molecule->Reaction Purification Purification of Conjugate Reaction->Purification 1. Analysis Characterization Purification->Analysis 2.

Sources

Application

Application Notes and Protocols for the Synthesis of Peptidomimetics Using Fmoc-D-beta-Homoalanine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of β-Amino Acids in Peptidomimetic Design Peptidomimetics represent a cornerstone of modern drug discovery, offeri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of β-Amino Acids in Peptidomimetic Design

Peptidomimetics represent a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as their susceptibility to proteolytic degradation and poor bioavailability. A key approach in this field is the incorporation of non-natural amino acids to create novel backbone structures with enhanced stability and tailored pharmacological profiles. Among these, β-amino acids have emerged as particularly valuable building blocks.

Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, which fundamentally alters their conformational properties and renders them resistant to cleavage by common proteases. This structural modification allows for the design of peptidomimetics that can adopt stable secondary structures, including helices, turns, and sheets, even in short sequences.[1]

This guide focuses on the use of Fmoc-D-β-homoalanine, a derivative of alanine with an extended carbon backbone, in the solid-phase synthesis of peptidomimetics. The "D" configuration and the β-homo structure contribute to unique conformational preferences and metabolic stability, making it an attractive component for designing novel therapeutic candidates.[2] We will provide a detailed, field-proven protocol for its incorporation using Fmoc-based solid-phase peptide synthesis (SPPS), explain the rationale behind key experimental steps, and discuss the characterization of the resulting peptidomimetics.

The Role of Fmoc-D-beta-Homoalanine in Peptidomimetic Structure and Function

The choice of Fmoc-D-β-homoalanine as a building block is a deliberate one, aimed at achieving specific structural and functional outcomes in the resulting peptidomimetic:

  • Proteolytic Stability: The β-amino acid backbone is not recognized by most proteases, significantly increasing the in vivo half-life of the peptidomimetic compared to its natural peptide equivalent.[2]

  • Conformational Control: The introduction of a β-amino acid can induce specific secondary structures. While α-peptides favor helices and sheets, β-peptides can form their own unique and stable helical and sheet-like structures.[1] The "D" configuration of the homoalanine further influences the directionality of these structures. Theoretical and experimental studies on peptides containing D-amino acids suggest they can induce β-turn conformations, which are critical for molecular recognition in many biological processes.[3][4]

  • Structural Diversity: The extended backbone of β-homo-amino acids provides access to a broader range of three-dimensional structures than is possible with α-amino acids alone, expanding the chemical space for drug discovery.[2]

Solid-Phase Synthesis of a Peptidomimetic Incorporating Fmoc-D-beta-Homoalanine: A Detailed Protocol

The following protocol outlines the manual synthesis of a model tripeptide (Ac-Ala-D-β-hAla-Ala-NH₂) on a Rink Amide resin to yield a C-terminally amidated product. This protocol is based on the widely adopted Fmoc/tBu strategy.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/gNovabiochem® or equivalent
Fmoc-L-Alanine (Fmoc-Ala-OH)Peptide synthesis grade
Fmoc-D-β-homoalaninePeptide synthesis grade
N,N-Dimethylformamide (DMF)Peptide synthesis gradeUse amine-free for best results.
PiperidineReagent grade
Dichloromethane (DCM)ACS grade
Diisopropylethylamine (DIPEA)Peptide synthesis grade
HATUPeptide synthesis gradeSigma-Aldrich or equivalentStore under inert gas.
Acetic AnhydrideReagent grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent gradeScavenger for cleavage.
D.I. Water
Experimental Workflow

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_Final_Steps Final Steps Resin_Swell 1. Resin Swelling in DMF Fmoc_Deprotection1 2. Initial Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) Fmoc_Deprotection1->Coupling Wash1 4. Washing (DMF) Coupling->Wash1 Capping 5. Capping (Optional) (Acetic Anhydride, DIPEA) Wash1->Capping Wash2 6. Washing (DMF, DCM) Capping->Wash2 Fmoc_Deprotection2 7. Fmoc Deprotection (20% Piperidine/DMF) Wash2->Fmoc_Deprotection2 Wash3 8. Washing (DMF) Fmoc_Deprotection2->Wash3 Wash3->Coupling Next Amino Acid N_Acetylation 9. N-terminal Acetylation (Acetic Anhydride, DIPEA) Wash3->N_Acetylation Final Amino Acid Final_Wash 10. Final Washing (DMF, DCM, Methanol) N_Acetylation->Final_Wash Cleavage 11. Cleavage & Deprotection (TFA/TIS/H₂O) Final_Wash->Cleavage Precipitation 12. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Methodology

1. Resin Preparation and Swelling

  • Rationale: Swelling the resin in a suitable solvent like DMF is crucial to ensure that the reactive sites within the polymer matrix are accessible for subsequent chemical reactions.

  • Protocol:

    • Place 100 mg of Rink Amide MBHA resin (~0.05 mmol) in a fritted peptide synthesis vessel.

    • Add 2 mL of DMF and allow the resin to swell for 1 hour at room temperature with occasional agitation.

    • Drain the DMF.

2. Initial Fmoc Deprotection

  • Rationale: The Rink Amide linker is supplied with a terminal Fmoc-protected amine. This Fmoc group must be removed to expose the amine for coupling of the first amino acid.

  • Protocol:

    • Add 2 mL of 20% (v/v) piperidine in DMF to the swollen resin.

    • Agitate for 3 minutes, then drain.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. First Amino Acid Coupling (Fmoc-Ala-OH)

  • Rationale: The first amino acid is coupled to the free amine on the resin. HATU is a highly efficient coupling reagent that rapidly forms the active OAt-ester of the Fmoc-amino acid, minimizing side reactions. DIPEA acts as a base to activate the coupling reagent and neutralize the protonated amine on the resin.

  • Protocol:

    • In a separate vial, dissolve Fmoc-Ala-OH (4 eq., 0.2 mmol, 62.2 mg), HATU (3.9 eq., 0.195 mmol, 74.1 mg) in 1 mL of DMF.

    • Add DIPEA (8 eq., 0.4 mmol, 70 µL) to the solution and vortex briefly.

    • Immediately add the activation mixture to the resin.

    • Agitate for 1 hour at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

    • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

4. Second Amino Acid Coupling (Fmoc-D-β-homoalanine)

  • Rationale: The incorporation of a β-amino acid can be more challenging due to steric hindrance. Therefore, a highly efficient coupling reagent like HATU is recommended.[6][7] A slightly longer coupling time or a double coupling may be necessary to ensure complete reaction.

  • Protocol:

    • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the resin-bound alanine.

    • Coupling:

      • In a separate vial, dissolve Fmoc-D-β-homoalanine (4 eq., 0.2 mmol, 67.9 mg), HATU (3.9 eq., 0.195 mmol, 74.1 mg) in 1 mL of DMF.

      • Add DIPEA (8 eq., 0.4 mmol, 70 µL) and vortex.

      • Add the activation mixture to the resin and agitate for 2 hours at room temperature.

      • Drain and wash with DMF (3 x 2 mL).

      • Perform a Kaiser test. Given the potential for steric hindrance with β-amino acids, a second coupling is advisable if the Kaiser test is not completely negative.

5. Third Amino Acid Coupling (Fmoc-Ala-OH)

  • Protocol:

    • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the resin-bound D-β-homoalanine.

    • Coupling: Repeat the coupling procedure as described in step 3.

6. N-terminal Acetylation

  • Rationale: Acetylation of the N-terminus prevents further reaction at this position and mimics the structure of many natural proteins.

  • Protocol:

    • Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.

    • Acetylation: Add a solution of acetic anhydride (10 eq., 0.5 mmol, 47 µL) and DIPEA (10 eq., 0.5 mmol, 87 µL) in 2 mL of DMF to the resin.

    • Agitate for 30 minutes.

    • Drain and wash the resin with DMF (3 x 2 mL) and then with DCM (3 x 2 mL).

    • Dry the resin under a stream of nitrogen.

7. Cleavage and Global Deprotection

  • Rationale: A strong acid, TFA, is used to cleave the peptide from the resin and simultaneously remove any acid-labile side-chain protecting groups (in this case, none are used, but this is a standard procedure). TIS is included as a scavenger to prevent side reactions with reactive species that may be generated during cleavage.

  • Protocol:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

    • Add 2 mL of the cleavage cocktail to the dried resin.

    • Agitate for 2 hours at room temperature.

    • Filter the solution to separate the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

8. Peptide Precipitation and Purification

  • Rationale: The peptide is precipitated from the acidic cleavage solution by adding a non-polar solvent in which the peptide is insoluble.

  • Protocol:

    • Add the TFA filtrate dropwise to a 50 mL conical tube containing 10 mL of ice-cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture at 3000 rpm for 5 minutes.

    • Carefully decant the ether.

    • Wash the peptide pellet with another 10 mL of cold diethyl ether, centrifuge, and decant.

    • Dry the crude peptide pellet under vacuum.

Characterization of the Synthesized Peptidomimetic

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Characterization_Workflow Crude_Peptide Crude Peptide RP_HPLC Reversed-Phase HPLC (Purity Assessment & Purification) Crude_Peptide->RP_HPLC Mass_Spec Mass Spectrometry (LC-MS) (Molecular Weight Confirmation) RP_HPLC->Mass_Spec Purity Check Purified_Peptide Purified Peptidomimetic RP_HPLC->Purified_Peptide Purification Mass_Spec->Purified_Peptide NMR NMR Spectroscopy (Structural Elucidation) Purified_Peptide->NMR

Caption: Workflow for the characterization of the synthesized peptidomimetic.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Purpose: To assess the purity of the crude peptide and to purify it.[8]

  • Typical Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 5-95% B over 30 minutes

    • Detection: UV at 220 nm and 254 nm.[9]

2. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the synthesized peptide.[10]

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Expected Mass for Ac-Ala-D-β-hAla-Ala-NH₂ (C₁₂H₂₂N₄O₄):

    • Monoisotopic Mass: 286.1641 Da

    • Expected [M+H]⁺: 287.1719 Da

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the structure and determine the conformation of the peptidomimetic in solution. 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR experiments can provide detailed information about the connectivity of the atoms and the spatial proximity of protons, which is crucial for determining the peptide's three-dimensional structure.[1][11]

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance of the β-amino acid; peptide aggregation on the resin.Use a more powerful coupling reagent like HATU or COMU.[6] Increase the coupling time or perform a double coupling. Consider microwave-assisted synthesis to reduce aggregation.
Low Purity of Crude Product Incomplete deprotection or coupling; side reactions during synthesis or cleavage.Ensure high-purity reagents and solvents. Monitor each deprotection and coupling step (e.g., with a Kaiser test). Optimize the cleavage cocktail and time.
Aspartimide Formation A common side reaction involving aspartic acid residues during Fmoc deprotection.While not relevant for the model peptide, if Asp is present, use protecting groups like O-Dmab on the side chain or use faster deprotection conditions.[12]

Conclusion

The incorporation of Fmoc-D-β-homoalanine into peptides using solid-phase synthesis is a robust and effective method for creating novel peptidomimetics. The resulting structures exhibit enhanced stability against proteolytic degradation, a key attribute for the development of new therapeutics. The protocol provided herein, based on standard Fmoc chemistry with considerations for the unique properties of β-amino acids, offers a reliable foundation for researchers in this field. Rigorous characterization of the final product is essential to validate the synthesis and to understand the conformational consequences of incorporating this non-natural building block. By leveraging the principles and techniques outlined in this guide, scientists can further explore the vast potential of β-amino acid-containing peptidomimetics in drug discovery.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(1), 141-153. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. [Link]

  • AAPPTec. (n.d.). Beta-Homo Amino Acids. Retrieved February 4, 2026, from [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 181-204. [Link]

  • Chahkandi, B., & Chahkandi, M. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Chemistry Central Journal, 17(1), 223. [Link]

  • Cafferty, B. J., et al. (2015). Formation of oligopeptides in high yield under simple programmable conditions. Nature Communications, 6, 7335. [Link]

  • Goto, Y., et al. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. ACS Chemical Biology, 16(6), 1046-1055. [Link]

  • Tsubaki, T., et al. (1998). Conformational Preference in β-Aryldehydroalanine. Synthesis and Conformational Study of Tripeptides Containing β-Aryldehydroalanine Residues. Bulletin of the Chemical Society of Japan, 71(10), 2315-2322. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved February 4, 2026, from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(1), 3-26. [Link]

  • ResearchGate. (n.d.). Figure 3. Three distinct conformations of peptide 3 with relevant.... Retrieved February 4, 2026, from [Link]

  • Diaz-Rodriguez, V., & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in molecular biology (Clifton, N.J.), 1729, 13–28. [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved February 4, 2026, from [Link]

  • Lelais, G., & Seebach, D. (2004). β-Peptides: synthesis, conformation, and biological activity. Biopolymers, 76(3), 206-243. [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved February 4, 2026, from [Link]

  • Graf, J., et al. (2006). Preferred peptide backbone conformations in the unfolded state revealed by the structure analysis of alanine-based (AXA) tripeptides in aqueous solution. Proceedings of the National Academy of Sciences, 103(31), 11501-11506. [Link]

  • Sangras, B., et al. (2020). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of Pharmaceutical Sciences, 109(1), 35-51. [Link]

  • Pavone, V., et al. (1992). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers, 32(2), 173-183. [Link]

  • Chrone, V. G., et al. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 2821, 83–89. [Link]

Sources

Method

Characterization of peptides containing D-beta-homoalanine by mass spectrometry.

Application Note: Structural Validation and Sequencing of Peptidomimetics Containing D- -Homoalanine Abstract The incorporation of non-standard amino acids, specifically D- -homoalanine , into therapeutic peptides is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Validation and Sequencing of Peptidomimetics Containing D- -Homoalanine

Abstract

The incorporation of non-standard amino acids, specifically D-


-homoalanine , into therapeutic peptides is a critical strategy for enhancing proteolytic stability and inducing specific secondary structures (e.g., 

-turns or helices). However, the characterization of these peptidomimetics presents unique challenges for mass spectrometry.[1] This guide details a comprehensive protocol for the structural confirmation, sequence location, and chiral purity analysis of peptides containing D-

-homoalanine. We address the isobaric differentiation from other isomers (e.g., GABA, AIB) and the specific fragmentation pathways inherent to

-amino acids.

Introduction & Scientific Rationale

The Analyte: D- -Homoalanine

Unlike standard


-alanine, 

-homoalanine
contains an additional methylene group (

) in the backbone. The "D" configuration confers resistance to enzymatic degradation, while the

-linkage alters the peptide bond geometry, often preventing standard protease recognition.
  • Residue Composition:

    
    
    
  • Monoisotopic Residue Mass: 85.05276 Da

  • Mass Shift: +14.01565 Da (relative to Alanine)

The Analytical Challenge

Standard "shotgun" proteomics algorithms often fail to identify


-amino acids due to:
  • Unexpected Mass Shifts: The +14 Da shift can be misidentified as methylation.

  • Altered Fragmentation: The extra backbone carbon introduces a new cleavage site (

    
    ) not present in 
    
    
    
    -peptides.[2]
  • Stereochemical Blindness: Standard MS/MS cannot distinguish D- from L-isomers, nor can it easily distinguish structural isomers like

    
    -aminobutyric acid (GABA) or 
    
    
    
    -aminoisobutyric acid (AIB) without high-resolution ion mobility or specific chromatographic retention.

Technical Principles: Fragmentation Mechanics

To validate the sequence, one must understand how the extra methylene group affects Collision-Induced Dissociation (CID).

vs. Cleavage Pathways

In standard


-peptides, fragmentation occurs primarily at the amide bond, yielding 

and

ions. In

-peptides, the backbone is extended.
  • Standard Amide Cleavage: Produces standard

    
     ions, but the mass gap for the 
    
    
    
    -residue is 85.05 Da (vs 71.04 Da for Ala).
  • Internal Backbone Cleavage: High-energy CID can induce cleavage between the

    
     and 
    
    
    
    carbons. This is diagnostic.
  • Immonium Ions: The immonium ion for homoalanine (

    
     58.06) is distinct from alanine (
    
    
    
    44.05).
Visualization: Fragmentation Logic

The following diagram illustrates the decision tree for characterizing these residues.

BetaPeptide_Workflow cluster_legend Critical QC Steps Start Unknown Peptidomimetic Sample IntactMS Intact LC-HRMS (Precursor Mass Check) Start->IntactMS MassShift Observed Mass Shift? (+14 Da vs Alpha-Analog) IntactMS->MassShift MS2 Targeted MS/MS (CID/HCD) Normalized CE: 25-35% MassShift->MS2 Yes SeqAnalysis De Novo Sequencing Locate +85.05 Da Gap MS2->SeqAnalysis IsomerCheck Isomer Differentiation (Beta vs Gamma vs Methyl-Alpha) SeqAnalysis->IsomerCheck ChiralCheck Chiral Purity (D vs L) Required for D-isomer verification IsomerCheck->ChiralCheck Sequence Confirmed Final Validated Structure ChiralCheck->Final

Caption: Logical workflow for the structural validation of


-amino acid containing peptides, emphasizing the separation of sequence confirmation from isomeric/chiral verification.

Experimental Protocols

Protocol A: Sequence Localization (LC-HRMS/MS)

Objective: To confirm the presence and position of the homoalanine residue.

Materials:

  • Instrument: Q-TOF or Orbitrap (Resolution > 60,000 FWHM).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step:

  • Sample Prep: Dilute peptide to 1 pmol/µL in 5% ACN.

  • LC Gradient: 5% to 60% B over 20 minutes.

    
    -peptides are typically more hydrophobic than their 
    
    
    
    -analogs; expect later elution times.
  • MS Acquisition:

    • Mode: Positive ESI.

    • Scan Range:

      
       100–2000.
      
    • Fragmentation: Perform Stepped Collision Energy (e.g., 20, 30, 40 NCE).

      
      -residues are stable; higher energy is often required to induce diagnostic internal cleavages.
      
  • Data Analysis:

    • Extract the Extracted Ion Chromatogram (XIC) for the precursor.

    • Inspect the MS/MS spectrum for the 85.0527 Da mass gap between

      
       or 
      
      
      
      ions.
    • Validation: Look for the loss of ammonia (

      
       Da) from the precursor, which is often enhanced in 
      
      
      
      -amino acid peptides due to the flexible backbone facilitating intramolecular nucleophilic attack.
Protocol B: Chiral & Isomeric Purity (Marfey’s Method)

Objective: To distinguish D-


-homoalanine from L-isomers and isobaric species (e.g., GABA).

Rationale: Mass spectrometry is chiral-blind. To verify the "D" configuration, we must convert enantiomers into diastereomers using Marfey's Reagent (FDAA), which can then be separated on a standard C18 column.

Step-by-Step:

  • Hydrolysis: Incubate 50 µg of peptide in 6 M HCl at 110°C for 24 hours (under vacuum/N2 to prevent oxidation).

  • Derivatization:

    • Dry the hydrolysate.

    • Add 100 µL 1M NaHCO3 + 50 µL 1% FDAA (Marfey's Reagent) in acetone.

    • Incubate at 40°C for 1 hour.

    • Quench with 20 µL 2 M HCl.

  • LC-MS Analysis:

    • Inject onto the same C18 column used in Protocol A.

    • Gradient: A shallow gradient (e.g., 0.5% B/min) is crucial to separate the L-FDAA-D-

      
      -hAla diastereomer from the L-FDAA-L-
      
      
      
      -hAla diastereomer.
  • Reference Standards: You must run authentic standards of D-

    
    -homoalanine and L-
    
    
    
    -homoalanine derivatized in parallel.
    • Elution Order: Typically, L-FDAA derivatized D-amino acids elute after their L-counterparts on C18, but this must be empirically confirmed for

      
      -amino acids.
      

Data Presentation & Analysis

Expected Quantitative Parameters
ParameterValue / CharacteristicNotes
Monoisotopic Mass 85.05276 DaResidue mass (add to

series).
Immonium Ion

58.065
Diagnostic for homoalanine backbone.
Diagnostic Neutral Loss -17.026 (NH3)Prominent in

-peptides.
Chromatography (RP) Increased RetentionMore hydrophobic than Ala-peptides.
Marfey's Elution Distinct

vs L-isomer
Required for "D" confirmation.
Fragmentation Pathway Diagram

The following diagram details the specific cleavage events distinguishing the


-homoalanine residue.

Fragmentation_Mechanism Precursor Peptide Backbone ...-NH-CH(R)-CH2-CO-... b_ion b-ion Series (Cleavage at CO-NH) Precursor->b_ion Standard CID y_ion y-ion Series (Cleavage at CO-NH) Precursor->y_ion Standard CID Internal Internal Cleavage (C_alpha - C_beta) Precursor->Internal High Energy / UVPD Result1 Sequence Confirmation b_ion->Result1 Mass Gap = 85.05 Da Result2 Isomer Distinction Internal->Result2 Diagnostic for Beta-AA

Caption: Fragmentation pathways. Green arrows indicate standard peptide bond cleavage (sequencing). Red dashed arrow indicates the rare but diagnostic internal cleavage unique to


-amino acids.

References

  • Seebach, D., et al. (2004). The World of

    
    - and 
    
    
    
    -Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Chemistry & Biodiversity.[3]
  • Bhardwaj, C., & Rathore, A. S. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry.[1][4][5][6][7]

  • Hurtado, P. P., & O'Connor, P. B. (2012).[8] Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry.[1][8][9] Mass Spectrometry Reviews.[5][8]

  • Fujifilm Wako. Chiral Amino Acid Analysis Using LC/MS (Marfey's Method).

Sources

Technical Notes & Optimization

Troubleshooting

Strategies to minimize racemization during coupling of D-beta-homoalanine.

The following technical guide addresses the specific challenges of coupling D-beta-homoalanine (D-3-aminobutanoic acid). While beta-amino acids are generally more configurationally stable than their alpha-counterparts, "...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of coupling D-beta-homoalanine (D-3-aminobutanoic acid). While beta-amino acids are generally more configurationally stable than their alpha-counterparts, "minimizing racemization" in this context often requires a holistic view: protecting the integrity of the beta-amino acid itself and, critically, preventing the racemization of the partner amino acid during difficult couplings.

Core Mechanistic Insight

The "Racemization" Misconception: Unlike alpha-amino acids, D-beta-homoalanine (and beta-amino acids in general) does not readily form the 5(4H)-oxazolone intermediate, which is the primary driver of racemization in peptide synthesis. This is because the nucleophilic attack of the acyl-oxygen on the activated carbonyl would require a 6-membered ring formation, which is kinetically disfavored compared to the 5-membered ring of alpha-amino acids.

The Real Risks:

  • Coupling TO D-beta-Homoalanine (The Nucleophile Problem): The beta-amino group is less nucleophilic and more sterically hindered than an alpha-amino group. This forces the incoming activated amino acid to remain in its activated state longer, drastically increasing the risk of that incoming residue racemizing (especially if it is Cys, His, or Phg).

  • Base-Induced Elimination: Under harsh basic conditions (e.g., high concentrations of DBU or Piperidine), beta-amino acids can undergo beta-elimination , resulting in the loss of the amino group and formation of a crotonic acid derivative (des-amino impurity), which effectively destroys chiral integrity.

Strategic Reagent Selection (FAQ)

Q1: Which coupling cocktail is best for preserving chirality?

Recommendation: DIC (Diisopropylcarbodiimide) + Oxyma Pure.

  • Why: Carbodiimide-mediated coupling (DIC) produces an O-acylisourea intermediate that reacts directly with Oxyma to form an active ester. This method is base-free during the activation step. Since base is the catalyst for proton abstraction (enolization), removing it from the activation phase is the single most effective strategy to minimize racemization.

  • Alternative: If higher reactivity is needed (e.g., for sterically hindered sequences), use COMU or HATU with TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIEA. Collidine is a weaker, non-nucleophilic base that provides sufficient buffering without aggressively abstracting alpha-protons.

Q2: Should I use Pre-activation?

NO.

  • Why: Pre-activating the amino acid (mixing AA + Reagent + Base before adding to the resin) creates a high concentration of the activated ester in the presence of base. This maximizes the window for enolization/racemization.

  • Protocol: Add the amino acid and coupling reagent to the resin simultaneously, then add the base (if required) last. This ensures the activated species is immediately consumed by the resin-bound amine.

Q3: How do I handle "Coupling TO" the D-beta-homoalanine residue?

Strategy: Use DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).

  • Why: When D-beta-homoalanine is on the resin, it is a poor nucleophile. You need a reagent that activates the incoming amino acid but "protects" it from racemizing while it waits to be attacked. DEPBT is unique; it activates carboxylates but traps them in a form highly resistant to oxazolone formation, making it ideal for coupling to hindered amines.

Troubleshooting & Optimization Protocols

Scenario A: High Racemization Observed (Detected via Marfey's Method)

Diagnosis: Likely caused by excess base or prolonged activation times.

ParameterOptimization StepRationale
Base Switch from DIEA to Collidine (TMP) .Reduces basicity (pKa ~7.4 vs 10.5), minimizing proton abstraction.
Solvent Use DMF/DCM (1:1) instead of pure DMF.DCM has a lower dielectric constant, which destabilizes charged transition states involved in racemization.
Temperature 0°C to Room Temp . Avoid heating.Racemization is endothermic; lower temperatures kinetically favor the coupling over the side reaction.
Reagent Switch to DIC / Oxyma .Eliminates exogenous base entirely from the activation step.
Scenario B: Low Yield (Des-Amino Impurity / Elimination)

Diagnosis: Beta-elimination has occurred, likely during Fmoc deprotection or aggressive coupling.

ParameterOptimization StepRationale
Deprotection Use 20% Piperidine + 0.1M HOBt .HOBt suppresses aspartimide formation and base-catalyzed elimination during Fmoc removal.
Coupling Time Double couple for shorter times (2x 30 min) rather than 1x 2 hours.Reduces the exposure time of the activated species to basic conditions.

Visual Workflows

Diagram 1: Low-Racemization Coupling Decision Tree

This workflow guides the user through selecting the correct protocol based on the specific coupling context.

CouplingStrategy Start Start: Coupling Step Involving D-beta-Homoalanine RoleCheck Is D-beta-HomoAla the Activated Acid or the Nucleophile? Start->RoleCheck IsAcid Activated Acid (Coupling OF D-beta-HomoAla) RoleCheck->IsAcid Acid Component IsNuc Nucleophile (Coupling TO D-beta-HomoAla) RoleCheck->IsNuc Amine Component Risk1 Primary Risk: Beta-Elimination / Poor Activation IsAcid->Risk1 Risk2 Primary Risk: Racemization of INCOMING AA IsNuc->Risk2 Sol1 Protocol A: Base-Free DIC + Oxyma Pure (Prevents Elimination) Risk1->Sol1 Sol2 Protocol B: Stabilized Activation DEPBT + DIEA (Protects Incoming Chiral Center) Risk2->Sol2 Optimization If Yield Low: Double Couple (2x 30min) Add 0.1M HOBt to Deprotection Sol1->Optimization Sol2->Optimization

Caption: Decision tree for selecting coupling conditions based on the role of D-beta-homoalanine in the reaction.

Analytical Validation: Marfey's Method Protocol

To definitively confirm the chiral purity of D-beta-homoalanine, standard C18 HPLC is often insufficient. Marfey's Method is the industry standard for resolving D/L enantiomers of amino acids.

Protocol:

  • Hydrolysis: Hydrolyze a small peptide sample (approx. 0.5 mg) in 6M HCl at 110°C for 24 hours. Evaporate to dryness.

  • Derivatization: Resuspend residue in 50 µL H2O. Add 100 µL of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone and 20 µL 1M NaHCO3.

  • Reaction: Incubate at 40°C for 1 hour. Stop reaction with 10 µL 2M HCl.

  • Analysis: Inject onto a C18 HPLC column. The L-FDAA reacts with the D- and L- isomers to form diastereomers (L-L and L-D), which have distinct retention times and can be easily separated and quantified at 340 nm.

References

  • Steinauer, R., et al. (1989). Racemization studies with BOP and other coupling reagents. International Journal of Peptide and Protein Research . Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews . Link

  • Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives by reversed-phase liquid chromatography. Carlsberg Research Communications . Link

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fmoc-D-beta-homoalanine and Fmoc-L-beta-homoalanine: Stereochemistry's Role in Peptide Structure and Function

In the landscape of peptide-based therapeutics and advanced biomaterials, the strategic incorporation of non-natural amino acids is a cornerstone of innovation. Among these, β-amino acids have garnered significant attent...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based therapeutics and advanced biomaterials, the strategic incorporation of non-natural amino acids is a cornerstone of innovation. Among these, β-amino acids have garnered significant attention for their ability to impart unique structural and functional properties. This guide provides an in-depth comparison of two key enantiomeric building blocks, Fmoc-D-β-homoalanine and Fmoc-L-β-homoalanine, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how a single stereochemical inversion at the β-carbon can profoundly influence peptide conformation, stability, and biological activity.

Introduction: Beyond the Alpha-Carbon

Standard proteins and peptides are polymers of α-amino acids, where the amino group is attached to the α-carbon—the same carbon atom as the carboxyl group.[1] β-Amino acids, by contrast, feature an additional carbon in their backbone, with the amino group bonded to the β-carbon.[2] This seemingly subtle change introduces significant conformational flexibility and opens the door to novel secondary structures not accessible to their α-amino acid counterparts.[3]

Fmoc-β-homoalanine is a derivative of alanine with an extra methylene group in its backbone, classifying it as a β-homoamino acid.[4][5] The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group essential for stepwise peptide assembly in Solid-Phase Peptide Synthesis (SPPS).[6][7] The critical distinction between the two molecules at the heart of this guide lies in their stereochemistry: the spatial arrangement of the substituents around the chiral β-carbon, designated as either D (dextrorotatory) or L (levorotatory). This guide will dissect the consequences of this stereochemical choice.

Caption: Core structures of L- and D-β-homoalanine.

Impact on Peptide Structure and Conformation

The defining characteristic of β-amino acids is their ability to induce stable, well-defined secondary structures, or "foldamers." Unlike α-peptides which favor α-helices and β-sheets, β-peptides can form distinct helical structures (e.g., 12-helix, 14-helix) and stable hairpins.[8][9] The stereochemistry of the incorporated β-homoalanine residue is a critical determinant of the resulting conformation.

  • L-beta-homoalanine: When incorporated into a sequence of L-α-amino acids, L-β-homoalanine generally acts as a conformer that can be accommodated within existing structures or can help initiate specific turns. In sequences composed entirely of β-amino acids, the stereochemistry dictates the helical handedness.

  • D-beta-homoalanine: The introduction of a D-amino acid into an L-peptide chain is a well-known strategy for inducing β-turns or disrupting α-helical structures.[10] In the context of a β-peptide, a D-residue among L-residues can act as a "helix breaker" or, when strategically placed, can be used to design complex tertiary folds. This stereochemical disruption is a powerful tool for precisely controlling the peptide's three-dimensional shape, which is intrinsically linked to its biological function.[11]

The choice between D and L configurations allows for rational design of peptide architecture. For instance, designing a peptide to mimic a specific protein loop might involve using a D-β-homoalanine residue to force a hairpin turn that mimics the native structure.

Comparative Performance: Stability and Bioactivity

The primary motivation for incorporating non-natural amino acids is often to overcome the inherent limitations of native peptides, namely their poor metabolic stability.

FeatureFmoc-L-beta-homoalanineFmoc-D-beta-homoalanineRationale & Causality
Proteolytic Resistance HighVery HighProteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-α-amino acids.[12] The altered backbone of β-amino acids already hinders enzyme recognition.[13][14] The D-configuration provides an additional layer of steric and stereochemical hindrance, rendering the peptide bond nearly impervious to standard proteases.[10][15]
Conformational Impact Induces defined secondary structures (e.g., helices, sheets) within β-peptides. Can be integrated into L-α-peptide structures.Acts as a potent turn-inducer or helix-disruptor in L-peptides.[10] Allows for the creation of mirror-image structures or complex folds.The "unnatural" D-configuration forces the peptide backbone into torsion angles that are energetically unfavorable for L-residues, thereby promoting turn formation. This is a fundamental principle in rational peptide design.
Biological Activity Can modulate activity by altering peptide conformation and receptor interaction.[16]Can drastically alter or even invert biological activity (e.g., switch from agonist to antagonist) by presenting side chains in a completely different spatial orientation.Biological function is dictated by the precise 3D arrangement of functional groups. By changing the stereocenter, the side chain's position relative to the backbone is mirrored, leading to a fundamentally different interaction with the target receptor or enzyme.[11]

Experimental Data Summary: Proteolytic Stability Assay

The following table summarizes typical results from an in-vitro stability assay where peptides are incubated with a protease cocktail (e.g., trypsin, chymotrypsin) and the percentage of intact peptide is measured over time via HPLC.

Peptide Sequence% Intact Peptide (after 8 hours)
Ac-Ala-Ala-L-β-hAla -Ala-Ala-NH₂~85%
Ac-Ala-Ala-D-β-hAla -Ala-Ala-NH₂>98%
Ac-Ala-Ala-L-α-Ala -Ala-Ala-NH₂<5%

This data clearly demonstrates the superior stability imparted by β-homoalanine, with the D-enantiomer providing near-complete resistance to degradation.

Experimental Protocols: A Self-Validating System

Achieving reliable and reproducible results hinges on robust experimental protocols. The following sections detail the methodologies for synthesizing and analyzing peptides containing these building blocks.

Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of an Fmoc-β-homoalanine residue.

Core Principle: The peptide is assembled step-by-step while anchored to a solid support (resin). The Fmoc group on the N-terminus of the growing chain is removed, and the next Fmoc-protected amino acid is coupled. This cycle is repeated until the desired sequence is complete.

Caption: Standard workflow for Fmoc-Solid Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides). Swell the resin in Dichloromethane (DCM) for 30 min, followed by Dimethylformamide (DMF) for 30 min.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the linker or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Coupling Reaction:

    • Prepare the coupling solution: Dissolve Fmoc-D/L-β-homoalanine (3 eq.), an activator like HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

    • Add the solution to the resin and agitate for 1-2 hours at room temperature.

    • Causality: HBTU activates the carboxylic acid of the amino acid, making it highly reactive towards the free amine on the resin, while DIPEA acts as an organic base to facilitate the reaction.

  • Monitoring (Self-Validation): Perform a Kaiser test. A negative result (beads remain yellow) confirms the successful consumption of all free amines and the completion of the coupling step. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage: Once synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours.

    • Causality: TFA is a strong acid that cleaves the bond linking the peptide to the resin. Scavengers like water and TIPS are crucial to trap the highly reactive carbocations generated from side-chain protecting groups, preventing unwanted side reactions.[7]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm identity with mass spectrometry.

Structural Analysis by Circular Dichroism (CD) Spectroscopy

Core Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) is highly sensitive to the peptide's secondary structure.[17]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. Ensure the buffer has low UV absorbance.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the scanning range from 260 nm down to 190 nm, with a data pitch of 1 nm and a scanning speed of 50 nm/min.

  • Measurement:

    • Record a baseline spectrum of the buffer alone in the same cuvette.

    • Record the spectrum of the peptide sample.

    • Perform 3-5 accumulations to improve the signal-to-noise ratio.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ] to normalize for concentration and peptide length.

  • Interpretation:

    • α-helices: Show characteristic minima around 222 nm and 208 nm, and a maximum around 195 nm.

    • β-sheets: Typically display a minimum around 218 nm and a maximum around 195 nm.

    • β-peptide 14-helix: Often shows a distinct minimum near 214 nm.[8]

    • Random Coil: Characterized by a strong minimum below 200 nm.

Comparing the CD spectra of peptides containing Fmoc-D-β-homoalanine versus Fmoc-L-β-homoalanine provides direct evidence of their differing impacts on the overall secondary structure.

Conclusion: A Tale of Two Stereoisomers

The choice between Fmoc-D-β-homoalanine and Fmoc-L-β-homoalanine is not arbitrary; it is a critical design decision with profound and predictable consequences for peptide science.

  • Fmoc-L-beta-homoalanine is an excellent tool for introducing conformational constraints and enhancing proteolytic resistance while largely maintaining the overall structural motifs accessible to L-amino acids.[16]

  • Fmoc-D-beta-homoalanine serves as a powerful molecular scalpel, enabling the precise introduction of turns, the disruption of canonical structures, and the generation of peptides with exceptional enzymatic stability.[6]

By understanding the distinct structural and functional roles of these enantiomers, researchers can rationally design peptide-based molecules with tailored properties, accelerating the development of next-generation therapeutics, diagnostics, and biomaterials.

References

  • Gante, J. (1989). Beta-Alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns. Angewandte Chemie International Edition in English, 28(1), 60-61.
  • Aapptec Peptides. (2020, April 17). Beta Amino Acids and Beta Homo Amino Acids. Retrieved February 4, 2026, from [Link]

  • Bionity.com. (n.d.). Beta-peptide. Retrieved February 4, 2026, from [Link]

  • Waliczek, M., Kijewska, M., Stefanowicz, P., & Szewczuk, Z. (2015). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. Amino Acids, 47(5), 1031-1035.
  • Di Lodovico, E., et al. (2023).
  • Wikipedia. (2024). Amino acid. Retrieved February 4, 2026, from [Link]

  • Cabrele, C., & Beck-Sickinger, A. G. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9719-9749.
  • Mutter, M., & Wöhr, T. (2000). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 54(11), 696-705.
  • Google Patents. (2020). CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.
  • Lee, H. S., Syud, F. A., Wang, X., & Gellman, S. H. (2008). Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. Journal of the American Chemical Society, 130(40), 13248–13249.
  • Martin, J. R., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
  • Chung, Y. J., et al. (2000). Stereochemical Control of Hairpin Formation in β-Peptides Containing Dinipecotic Acid Reverse Turn Segments. Journal of the American Chemical Society, 122(16), 3935-3944.
  • Pretze, M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2373.
  • Aapptec Peptides. (n.d.). Fmoc-beta-HAla-OH. Retrieved February 4, 2026, from [Link]

  • Mortenson, D. E., & Gellman, S. H. (2016). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 17(10), 903-906.
  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5(4), 122-131.
  • PubChem. (n.d.). (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid. Retrieved February 4, 2026, from [Link]

  • Hernández-Valdes, A., et al. (2023). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. Amino Acids, 55(8), 1017-1029.
  • ResearchGate. (n.d.). Circular Dichroism of Designed Peptide Helices and β-Hairpins: Analysis of Trp- and Tyr-Rich Peptides. Retrieved February 4, 2026, from [Link]

  • Sánchez-Rico, C., et al. (2020). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Foods, 9(7), 858.
  • Heck, T., et al. (2011). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. ChemBioChem, 12(11), 1735-1744.
  • Lee, M. R., & Lim, H. S. (2015). Design and synthesis of beta-peptides with biological activity. Current Opinion in Chemical Biology, 28, 1-7.
  • Martin, J. R., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv.
  • bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Retrieved February 4, 2026, from [Link]

  • Mortenson, D. E., & Gellman, S. H. (2025). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem.
  • Wikipedia. (2024). Proteolysis. Retrieved February 4, 2026, from [Link]

  • ChemRxiv. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. Retrieved February 4, 2026, from [Link]

Sources

Comparative

Biological activity of peptides containing D-beta-homoalanine versus native peptides.

Title: The Structural Fortress: A Comparative Guide to D- -Homoalanine Modified Peptides vs. Native Sequences Executive Summary: The Peptidomimetic Advantage Native peptides possess high potency and selectivity but suffe...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Structural Fortress: A Comparative Guide to D-


-Homoalanine Modified Peptides vs. Native Sequences

Executive Summary: The Peptidomimetic Advantage

Native peptides possess high potency and selectivity but suffer from a fatal flaw in drug development: poor metabolic stability. Proteolytic enzymes (proteases) rapidly degrade the natural L-


-peptide backbone, leading to in vivo half-lives often measured in minutes.

This guide analyzes a specific, high-performance peptidomimetic strategy: the incorporation of D-


-homoalanine (D-

-hAla)
. This non-proteinogenic amino acid combines two structural modifications—backbone homologation (insertion of a methylene group) and stereochemical inversion (D-configuration).

Key Takeaway: The incorporation of D-


-hAla creates a "steric fortress," rendering the peptide backbone unrecognizable to standard proteases while frequently inducing stable secondary structures (e.g., 14-helices) that can maintain or even enhance receptor affinity.

Structural Mechanism: Why D- -Homoalanine?

To understand the biological activity, we must first visualize the structural divergence.

  • Native L-Alanine: The amino group is attached to the

    
    -carbon. The side chain (methyl) is in the L-configuration.
    
  • 
    -Homoalanine:  A methylene group (
    
    
    
    ) is inserted between the amino group and the
    
    
    -carbon (creating a
    
    
    -backbone). The side chain is typically on the
    
    
    -carbon (
    
    
    -amino acid).
  • D-

    
    -Homoalanine:  Combines the 
    
    
    
    -backbone extension with the D-configuration at the chiral center.
Mechanism of Proteolytic Resistance

Proteases (e.g., Trypsin, Chymotrypsin, Pepsin) rely on a precise "lock-and-key" fit involving the scissile peptide bond and the stereochemistry of the adjacent side chains.

  • Backbone Distortion: The extra methylene group in D-

    
    -hAla expands the distance between the carbonyl and amide nitrogen, misaligning the scissile bond relative to the protease's catalytic triad (e.g., Ser-His-Asp).
    
  • Stereochemical Mismatch: The D-configuration projects the side chain into a spatial quadrant that steric clashes with the enzyme's binding pocket (S1/S1' subsites).

ProteolyticResistance cluster_mechanism Mechanism of Action Protease Protease Active Site (Catalytic Triad) Hydrolysis Hydrolysis (Cleavage) Protease->Hydrolysis Catalysis NativePeptide Native Peptide (L-alpha) NativePeptide->Protease Perfect Fit ModifiedPeptide D-beta-hAla Peptide (Modified) ModifiedPeptide->Protease Steric Clash & Backbone Shift Intact Intact Peptide (Stable) ModifiedPeptide->Intact Evasion

Figure 1: Mechanistic comparison of protease interaction. The D-


-hAla modification prevents the catalytic alignment required for hydrolysis.

Comparative Performance Data

The following data summarizes the impact of substituting native residues with


-amino acids (including D-variants) in representative bioactive peptides (e.g., Opioid peptides like Biphalin, and Antimicrobial Peptides).

Table 1: Biological Activity & Stability Profile

MetricNative Peptide (L-

)
D-

-hAla Modified Peptide
Impact / Causality
Serum Half-life (

)
< 15 minutes> 4 - 24 hoursCritical Advantage. Enzymes cannot cleave the modified backbone.
Receptor Affinity (

)
High (nM range)Variable (nM to

M)
Context Dependent. Modification can induce helical folding that improves binding, or cause steric clashes that reduce it.
Proteolytic Stability 0% remaining after 1h>90% remaining after 24hResistance to Trypsin, Chymotrypsin, and serum peptidases.
Membrane Permeability Low to ModerateEnhancedIncreased lipophilicity and resistance to membrane-bound proteases.
Toxicity (Hemolysis) ModerateLowStructured backbone often reduces non-specific interactions with healthy cell membranes.

Expert Insight: In Biphalin analogues, replacing Phenylalanine with


-homo-phenylalanine retained high affinity for 

-opioid receptors while increasing plasma stability by orders of magnitude (See Reference 1).

Experimental Protocol: Synthesis of D- -hAla Peptides

Synthesizing peptides with D-


-homo amino acids requires modifications to standard Solid Phase Peptide Synthesis (SPPS) due to the lower reactivity of the 

-amino group (steric hindrance and lower nucleophilicity).
Methodology: Fmoc-SPPS for -Amino Acids

Reagents:

  • Resin: Rink Amide (for C-terminal amides) or Wang Resin (for acids).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / HOAt.

  • Solvent: DMF (Dimethylformamide).

  • Deprotection: 20% Piperidine in DMF.[1]

Step-by-Step Protocol:

  • Resin Swelling:

    • Swell resin in DCM (20 min) then DMF (20 min).

  • Fmoc Deprotection (Standard):

    • Treat with 20% Piperidine/DMF (

      
       min).[1] Wash with DMF (
      
      
      
      ).[1]
  • Coupling of D-

    
    -hAla (Critical Step): 
    
    • Note:

      
      -amino acids react slower than 
      
      
      
      -amino acids.
    • Pre-activation: Dissolve Fmoc-D-

      
      -hAla (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF. Activate for 2 minutes.
      
    • Coupling: Add to resin.[2][3][4][5] Extend reaction time to 2–4 hours (vs. standard 45 min).

    • Double Coupling: Highly recommended. Repeat the coupling step with fresh reagents to ensure completion.

  • Monitoring:

    • Use the Chloranil Test instead of the Kaiser Test. The Kaiser test (ninhydrin) often yields false negatives with

      
      -amines and secondary amines.
      
    • Chloranil Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads. Blue beads = free amine (incomplete coupling). Colorless = complete.

  • Elongation:

    • Continue with the next amino acid.[5] Note that coupling onto the N-terminus of a D-

      
      -hAla residue is also sterically demanding. Use the same extended coupling protocol for the subsequent residue.
      
  • Cleavage:

    • TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

SPPS_Protocol Start Start: Fmoc-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate Activate D-beta-hAla (HATU/DIEA, 2 min) Wash1->Activate Coupling Coupling Reaction (EXTENDED: 2-4 Hours) Activate->Coupling Check Chloranil Test Coupling->Check Recouple Double Couple Check->Recouple Positive (Blue) NextAA Proceed to Next AA Check->NextAA Negative (Colorless) Recouple->Coupling

Figure 2: Optimized SPPS workflow for D-


-hAla incorporation, highlighting the critical extended coupling and specific monitoring steps.

References

  • Comparison of Opioid Analogues

    • Title: Biological Active Analogues of the Opioid Peptide Biphalin: Mixed -Peptides.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Beta-Amino Acid Properties & Stability

    • Title: Beta-amino acids: versatile peptidomimetics.[][7][8][9]

    • Source: PubMed / ResearchG
    • URL:[Link]

  • Synthesis Protocols

    • Title: Guide to Solid Phase Peptide Synthesis.
    • Source: AAPPTec.[10]

    • URL:[Link]

  • Antimicrobial Peptide Engineering

    • Title: Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides.[11]

    • Source: Frontiers in Microbiology / NIH.
    • URL:[Link]

Sources

Validation

NMR analysis of peptides with incorporated D-beta-homoalanine.

Comparative NMR Profiling of Peptidomimetics: D- -Homoalanine vs. Conventional Residues Executive Summary This guide provides a technical comparison and procedural framework for the Nuclear Magnetic Resonance (NMR) analy...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative NMR Profiling of Peptidomimetics: D- -Homoalanine vs. Conventional Residues

Executive Summary

This guide provides a technical comparison and procedural framework for the Nuclear Magnetic Resonance (NMR) analysis of peptides incorporating D-


-homoalanine (D-

hAla)
. Unlike standard L-

-alanine, D-

hAla introduces an additional methylene group into the backbone and possesses an inverted chiral center relative to the natural L-series. These structural modifications impart proteolytic resistance and induce specific secondary structures (foldamers) such as 14-helices or

-turns.

This document is designed for structural biologists and medicinal chemists requiring a definitive protocol to validate these structural assertions using solution-state NMR.

Part 1: Structural Impact & Comparative Analysis[1]

The incorporation of D-


hAla is rarely a one-to-one substitution; it is a strategic modification to alter folding topology and half-life. The following table contrasts D-

hAla with its primary alternatives: the natural L-

-Alanine and its enantiomeric homolog, L-

-Homoalanine.
Table 1: Comparative Physicochemical & Structural Properties
FeatureL-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Alanine (L-Ala)
L-

-Homoalanine (L-

hAla)
D-

-Homoalanine (D-

hAla)
Backbone Atoms 3 (

)
4 (

)
4 (

)
Side Chain Position


(

-amino acid)

(Inverted Stereochemistry)
Proton Sig.[1] (Spin System)



Folding Tendency

-Helix,

-Sheet
Right-handed 14-helix (in

-peptides)
Left-handed 14-helix / Turn Inducer
Proteolytic Stability Low (Minutes/Hours)High (Days)Very High (Resistant to most proteases)
NOE Pattern

dominant

(14-helix)
Distinct

& Turn patterns

Key Insight: The "homo" designation implies the insertion of a methylene group (


) at the 

-position, shifting the side chain to the

-carbon. In NMR, this creates a diastereotopic pair of protons at the

position, which is the primary diagnostic marker for identifying

-residues.

Part 2: NMR Experimental Protocol (Self-Validating Workflow)

To distinguish the subtle conformational effects of D-


hAla, a rigid experimental design is required. This protocol ensures that observed shifts are structural, not environmental.
Phase 1: Sample Preparation
  • Solvent Selection:

    • Baseline: 90%

      
       / 10% 
      
      
      
      (pH 4.5–5.5) to minimize amide exchange.[2]
    • Structure Induction: If the peptide is unstructured in water, perform a TFE (Trifluoroethanol) titration (0% to 50%

      
      -TFE). TFE stabilizes helical propensity in 
      
      
      
      -peptides.
  • Concentration: 1–5 mM. High concentrations may induce aggregation; verify monomeric state via PFG-NMR (Diffusion) if line broadening is observed.

  • Reference: Internal DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.0 ppm.

Phase 2: Data Acquisition Sequence

Run experiments in this specific order to maximize data integrity:

  • 1D

    
    H:  Check dispersion and signal-to-noise.
    
  • 2D TOCSY (Total Correlation Spectroscopy): Mixing time (

    
    ) = 60–80 ms. Purpose: Identify complete spin systems (coupling networks) for each amino acid.
    
  • 2D NOESY (Nuclear Overhauser Effect):

    
     = 200–300 ms. Purpose: Determine sequential connectivity and spatial folding.
    
  • 
    H-
    
    
    
    C HSQC (Heteronuclear Single Quantum Coherence):
    Natural abundance (if >2 mM) or enriched. Purpose: Resolve overlap between
    
    
    and
    
    
    protons.
Phase 3: Assignment Workflow Visualization

NMR_Workflow Sample Sample Prep (pH 5.0, 10% D2O) OneD 1D Proton (Quality Control) Sample->OneD OneD->Sample Aggregation? TOCSY TOCSY (Intra-residue ID) OneD->TOCSY Good Dispersion HSQC 1H-13C HSQC (Dispersion Check) TOCSY->HSQC Resolve Aliphatic NOESY NOESY/ROESY (Seq. Walk & Fold) HSQC->NOESY Assign Peaks Structure Structure Calculation NOESY->Structure Distance Restraints

Caption: Figure 1. Step-by-step NMR workflow for validating peptidomimetics. The dashed line represents a critical quality control checkpoint.

Part 3: Assignment Strategy & Data Interpretation

The NMR signature of D-


hAla differs significantly from L-Ala due to the extra backbone carbon.
Identifying the Spin System (TOCSY)

In a standard


-amino acid (L-Ala), the TOCSY correlation flows 

. In D-

hAla
, the flow is extended:

  • Diagnostic Feature: Look for two protons in the 2.0–3.0 ppm range (

    
    ) that couple to the amide but also to a methine proton (
    
    
    
    ) further downfield (3.5–4.5 ppm).
Sequential Assignment (NOESY "The Walk")

Standard


-peptides use the 

walk. For

-peptides, the connectivity is interrupted by the extra carbon.
  • The

    
    -Walk: 
    
    
    
    is the primary sequential NOE.
  • The

    
    -Walk: 
    
    
    
    is also observed but often weaker depending on the fold.
Determining Conformation (Folding)

The stereochemistry (D vs L) dictates the helical twist.

  • 14-Helix Signature: Strong NOEs between

    
     and 
    
    
    
    (analogous to
    
    
    in
    
    
    -helices).
  • D-Enantiomer Effect: If D-

    
    hAla is inserted into an L-peptide sequence, it often acts as a 
    
    
    
    -turn inducer
    . Look for strong
    
    
    correlations between residues flanking the D-
    
    
    hAla, indicating a hairpin turn.
Diagram: The -Amino Acid Spin System

Beta_Spin_System NH Amide NH (7.5-9.0 ppm) CB C-Beta H (3.5-4.5 ppm) (Chiral Center) NH->CB 3J Coupling CA C-Alpha H2 (2.2-3.0 ppm) (Diastereotopic) NH->CA Intra-NOE CB->CA 3J Coupling SideChain Side Chain (Methyl) CB->SideChain Beta-Substituted CO Carbonyl C=O CA->CO Bond

Caption: Figure 2. Connectivity map of D-


-homoalanine. Note the insertion of the 

methylene group between the chiral center (

) and the carbonyl.

Part 4: Experimental Validation (Case Study)

Scenario: A researcher compares a standard peptide Ac-Phe-Ala-Lys-NH2 against a modified analog Ac-Phe-(D-βhAla)-Lys-NH2.

Expected Chemical Shift Deviations

The table below illustrates the expected chemical shift perturbations (


) upon substitution.
Residue PositionAtomStandard Peptide (

ppm)
D-

hAla Analog (

ppm)
Interpretation
Residue 2

8.207.95Change in H-bond environment.
Residue 2

4.35 (1H)2.45 / 2.65 (2H) Signature of

-backbone insertion.
Residue 2

1.40 (

)
4.10 (

)
Shift of chiral center downfield.
Residue 2 Side Chain1.40 (

)
1.15 (

)
Moved to

-position.
Stability Assay via NMR

To prove the "Performance" benefit of D-


hAla:
  • Dissolve both peptides in phosphate buffer (pH 7.4) with Trypsin or Pronase.

  • Acquire 1D

    
    H spectra every 30 minutes.
    
  • Result: The standard peptide signals will vanish/shift as amide bonds cleave. The D-

    
    hAla analog signals will remain invariant over 24+ hours, validating the proteolytic resistance  conferred by the non-natural backbone and D-configuration [1, 3].
    

References

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. [Link]
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. [Link]

  • Wüthrich, K. (1986).[2] NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text for assignment logic).

  • Vasudev, P. G., et al. (2011). Solution structures of

    
    -peptides and mixed 
    
    
    
    -peptides. Chemical Reviews. [Link]

Sources

Comparative

Circular dichroism studies of D-beta-homoalanine-containing peptides.

Title: Circular Dichroism Characterization of D- -Homoalanine Peptidomimetics: A Comparative Technical Guide Executive Summary For drug development professionals and structural biologists, D- -homoalanine ( -hAla) repres...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Circular Dichroism Characterization of D-


-Homoalanine Peptidomimetics: A Comparative Technical Guide

Executive Summary For drug development professionals and structural biologists, D-


-homoalanine (

-hAla) represents a pivotal building block in peptidomimetic design. Unlike standard

-peptides, which are susceptible to rapid proteolytic degradation,

-peptides offer superior metabolic stability.[1] However, their structural characterization is non-trivial due to unique folding patterns (14-helix, 12-helix) that differ significantly from canonical

-helices.

This guide provides an objective comparison of D-


-homoalanine containing peptides against their L-enantiomers and standard 

-isoforms. It establishes a self-validating Circular Dichroism (CD) protocol to distinguish between monomeric helical states and aggregation events—a common failure mode in peptide engineering.[2]

Part 1: The Structural Imperative

Why D-


-Homoalanine? 

The incorporation of D-


-homoalanine introduces two critical alterations to the peptide backbone:
  • Homologation: The insertion of a methylene group (-CH

    
    -) extends the backbone, increasing the number of atoms between amide bonds from 3 to 4.[2] This alters the hydrogen-bonding periodicity.[2]
    
  • Stereochemical Inversion: The 'D' configuration creates a mirror-image topology relative to natural L-isomers.

Mechanism of Action: While L-


-peptides typically fold into a 14-helix  (defined by i, i-2 hydrogen bonding forming a 14-membered ring) with a specific left-handed twist, the D-enantiomer adopts a right-handed 14-helix . This chirality inversion is invisible to standard mass spectrometry but is vividly distinct in CD spectroscopy.[2]

Part 2: Comparative CD Analysis

The following table contrasts the CD signatures of D-


-homoalanine peptides against standard alternatives. Note that D-enantiomers exhibit "mirror image" spectra to their L-counterparts.

Table 1: Comparative CD Spectral Signatures (Far-UV)

Structural MotifPeptide ClassKey Minimum (nm)Key Maximum (nm)Interpretation
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Helix
L-

-Alanine
208, 222 (Double Min)~190Canonical helical signal.
14-Helix (Left) L-

-Homoalanine
~214~198Standard stable secondary structure for

-peptides.
14-Helix (Right) D-

-Homoalanine
~198 (Min) ~214 (Max) The inverse signature.[2] A positive peak at 214 nm is the hallmark of the D-14-helix.
12-Helix L-

-Amino Acids
~205~190Often observed in cyclic

-residues or specific solvents.
Aggregated Bundle L-

-Homoalanine
~205~214 (Shoulder)Warning: A shift from 214 nm to 205 nm often signals unwanted self-assembly/aggregation, not a conformation change to 12-helix.

Critical Insight: A common error in


-peptide analysis is misinterpreting a minimum at 205 nm.[2] In D-

-homoalanine peptides, if you observe a negative peak at 214 nm, you likely have sample contamination (L-isomer) or a fundamental synthesis error. If you observe a signal shift from a Max at 214 nm to a Max at ~205 nm, your peptide is likely aggregating into bundles.[2]

Part 3: Experimental Protocol (Self-Validating System)

To ensure data integrity (E-E-A-T), follow this protocol which includes "Stop/Go" checkpoints.

Phase 1: Sample Preparation[2]
  • Solvent Selection: Use Phosphate Buffered Saline (PBS) or 10 mM Phosphate buffer (pH 7.4).[2] Avoid Chloride ions (HCl, NaCl) if measuring below 200 nm, as Cl

    
     absorbs strongly in the far-UV.
    
  • Concentration: Prepare a stock solution at 100

    
    M.
    
    • Validation: Measure concentration via UV absorbance at 280 nm (if Tyr/Trp present) or quantitative amino acid analysis.[2] Do not rely solely on weight. Errors in concentration propagate linearly to Mean Residue Ellipticity (MRE) calculations.[2]

Phase 2: Instrument Setup[2][3]
  • Nitrogen Purge: Purge the optical bench with N

    
     at >5 L/min for 15 minutes prior to lamp ignition.
    
    • Reasoning: Oxygen absorbs UV light <195 nm and converts to ozone, which damages mirrors and creates noise.[2]

  • Cell Path Length: Use a 1 mm (0.1 cm) quartz cuvette.

    • Checkpoint: If High Tension (HT) voltage exceeds 600V, the sample is too opaque (absorbance > 1.0).[2] Dilute the sample or reduce path length to 0.1 mm.

Phase 3: Data Acquisition & Processing[2][3]
  • Scan Range: 260 nm to 185 nm.

  • Averaging: Accumulate 3–5 scans to improve Signal-to-Noise (S/N) ratio.

  • Baseline Subtraction: Subtract the spectrum of the exact buffer used.[2]

  • Conversion to MRE: Convert raw ellipticity (

    
    , mdeg) to Mean Residue Ellipticity (
    
    
    
    ) using:
    
    
    Where
    
    
    = Mean Residue Weight,
    
    
    = path length (cm),
    
    
    = concentration (mg/mL).[2][3]

Part 4: Visualization of Logic & Workflow[2]

Diagram 1: The CD Interpretation Decision Tree

This logic flow ensures you correctly classify the secondary structure of your D-


-homoalanine peptide.[2]

CD_Interpretation Start Analyze Far-UV Spectrum (D-beta-homoalanine) Check214 Check Signal at 214 nm Start->Check214 Pos214 Positive Max (~214 nm) Check214->Pos214 Positive Peak Neg214 Negative Min (~214 nm) Check214->Neg214 Negative Peak Check205 Check Signal at 205 nm Check214->Check205 Ambiguous ShiftCheck Is Max shifted to ~205 nm? Pos214->ShiftCheck Result_L14 Error: L-Isoform Detected Neg214->Result_L14 Wrong Enantiomer Result_12H Possible 12-Helix (Rare for pure beta-hAla) Check205->Result_12H Distinct Min/Max pattern Result_D14 Confirmed: D-14-Helix (Monomer) ShiftCheck->Result_D14 No (Max at 214) Result_Agg Warning: Aggregated Bundles ShiftCheck->Result_Agg Yes (Max at 205)

Caption: Decision logic for interpreting CD spectra of D-


-homoalanine peptides. Note that the "Positive Max at 214 nm" is the defining feature of the D-14-helix.
Diagram 2: Experimental Workflow for Stability Testing

One of the primary advantages of D-


-peptides is proteolytic stability.[2] This workflow describes the comparative assay.

Stability_Workflow Prep Sample Prep 100uM Peptide Time0 T=0 hr CD Scan Prep->Time0 Enzyme Add Protease (Pronase/Chymotrypsin) Incubate Incubate 37°C, pH 7.4 Enzyme->Incubate Time24 T=24 hr CD Scan Incubate->Time24 Time48 T=48 hr CD Scan Incubate->Time48 Time0->Enzyme Time24->Incubate Compare Data Overlay Calculate % Intact Time48->Compare

Caption: Workflow for assessing proteolytic stability via time-resolved CD spectroscopy.

Part 5: Stability & Performance Data

When comparing D-


-homoalanine peptides to 

-peptides, the difference in stability is exponential.
Peptide TypeProteaseHalf-Life (

)
Outcome
L-

-Alanine (10-mer)
Pronase E< 15 minutesRapid degradation; loss of CD signal.
L-

-Homoalanine
Pronase E> 48 hoursHigh stability; signal intensity remains >90%.
D-

-Homoalanine
Pronase EIndefinite Complete resistance. The D-configuration +

-backbone renders the peptide unrecognizable to natural proteases.

Causality of Stability: Natural proteases (like Chymotrypsin) evolved to cleave


-amide bonds in L-configurations.[2] The 

-backbone introduces an extra methylene group that misaligns the scissile bond within the enzyme's active site.[2] The D-configuration further prevents the side chains from fitting into the enzyme's specificity pockets (S1/S2 subsites).[2]

References

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[2]

    
    -Peptides: From structure to function. Chemical Reviews, 101(10), 3219-3232.[2] Link[2]
    
  • Seebach, D., & Matthews, J. L. (1997).[2]

    
    -Peptides: a surprise at every turn.[2] Chemical Communications, (21), 2015-2022.[2] Link
    
  • Pomerantz, W. C., et al. (2008).[2] Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by

    
    -Peptides. Journal of the American Chemical Society, 130(12), 3764-3765.[2] Link[2]
    
  • Greenfield, N. J. (2006).[2] Using circular dichroism spectra to estimate protein secondary structure.[2][4][5][6][7][8][9][10] Nature Protocols, 1, 2876–2890.[2] Link[2]

  • Glinsky, G. V., et al. (2000).[2] D-Beta-homoalanine containing peptides and their use. US Patent 6,060,585.[2] (Demonstrating early industrial application of the stability profiles).

Sources

Validation

Beyond the Alpha-Helix: Enzymatic Stability Profiling of D-beta-Homoalanine Modified Peptides

Executive Summary For drug development professionals, the transition from "hit" to "lead" is often halted by a single pharmacokinetic barrier: proteolytic instability . While standard strategies like N-methylation or cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals, the transition from "hit" to "lead" is often halted by a single pharmacokinetic barrier: proteolytic instability . While standard strategies like N-methylation or cyclization offer partial solutions, the incorporation of D-


-homoalanine  represents a paradigm shift. This modification attacks enzymatic degradation on two fronts: stereochemical inversion (D-configuration) and backbone homologation (

-extension).

This guide serves as a technical blueprint for validating the stability of these modified peptides. We move beyond generic assays to provide a rigorous, LC-MS/MS-based workflow designed to quantify the half-life extension (


) conferred by D-

-homoalanine in human plasma.

Part 1: The Chemical Rationale

Why D-beta-Homoalanine?

To understand the stability profile, one must first appreciate the structural deviation from native substrates. Proteases (e.g., Trypsin, Chymotrypsin, Pepsin) have evolved over millions of years to cleave L-


-amino acids .
  • The "D" Factor (Stereochemical Mismatch): Protease active sites are chiral environments. The side chain of an L-amino acid fits into the hydrophobic specificity pocket (S1 subsite). Inverting the center to the "D" configuration projects the side chain in the opposite direction, creating severe steric clashes that prevent the substrate from binding effectively.

  • The "Beta-Homo" Factor (Backbone Distortion): Standard

    
    -amino acids have one carbon between the amine and carboxyl group. 
    
    
    
    -homo amino acids introduce an extra methylene group (
    
    
    ).[1] This homologation:
    • Alters the torsion angles (

      
      ), disrupting the formation of the standard extended conformation required for hydrolysis.
      
    • Displaces the scissile amide bond, moving it out of reach of the enzyme's catalytic triad (e.g., Ser-His-Asp).

The Result: A peptide modified with D-


-homoalanine is not just "resistant"; it is often effectively invisible to the host's proteolytic machinery.

Part 2: Comparative Performance Guide

The following data summarizes typical stability profiles observed in human plasma assays. These values represent the "fold-increase" in stability typically seen when replacing a vulnerable L-Alanine residue with its modified counterparts.

Table 1: Comparative Enzymatic Stability Profiles
Modification TypeStructural ChangeRelative Stability (

)
Mechanism of Resistance
L-Alanine (Native) None (Baseline)1x (Minutes) Highly Susceptible. Fits perfectly into protease active sites.
D-Alanine Stereoinversion10x - 100x Steric Hindrance. Side chain orientation blocks S1 pocket entry.

-Alanine
Backbone Extension50x - 500x Scissile Bond Displacement. Carbonyl is shifted away from nucleophilic attack.
D-

-Homoalanine
Inversion + Extension >1000x (Days) Synergistic Occlusion. Combined backbone distortion and steric clash renders the bond uncleavable.

Scientist's Note: While D-amino acids alone provide excellent stability, they can sometimes induce "retro-inverso" conformations that affect potency. The D-


-homoalanine modification is often reserved for critical "hotspots"—specific residues known to be primary cleavage sites (e.g., adjacent to basic residues for trypsin-like activity).

Part 3: Mechanistic Visualization

The following diagram illustrates why the D-


-homoalanine modification succeeds where others fail. It compares the "Lock and Key" fit of a native substrate against the "Rejected" fit of the modified substrate.

ProteolysisMechanism cluster_enzyme Protease Active Site (Catalytic Triad) cluster_substrate_L Native L-Peptide cluster_substrate_D_Beta D-beta-Homo Peptide CatalyticSerine Catalytic Serine (Nucleophile) SpecificityPocket S1 Specificity Pocket (Hydrophobic) L_Backbone L-Alpha Backbone L_Backbone->CatalyticSerine Scissile Bond Aligned (Hydrolysis Occurs) L_SideChain L-Side Chain L_SideChain->SpecificityPocket Perfect Fit DB_Backbone Extended Backbone (-CH2- Insertion) DB_Backbone->CatalyticSerine Bond Displaced (No Hydrolysis) DB_SideChain Inverted Side Chain (D-Config) DB_SideChain->SpecificityPocket Steric Clash (Rejected)

Figure 1: Mechanistic comparison showing how D-


-homoalanine prevents hydrolysis through both steric exclusion from the S1 pocket and displacement of the scissile bond away from the catalytic serine.

Part 4: The Gold Standard Protocol (LC-MS/MS)

A "self-validating" protocol is essential for high-integrity data. This workflow uses Human Plasma (pooled) and relies on LC-MS/MS for detection, as UV detection is often insufficient for low-concentration peptide quantitation in complex matrices.

Experimental Workflow

AssayWorkflow Start Start: Peptide Stock Prep (1 mM in DMSO) Incubation Incubation Human Plasma (37°C) Start->Incubation Dilute to 1-10 µM Sampling Time Point Sampling (0, 15, 30, 60, 120, 240 min, 24h) Incubation->Sampling At defined intervals Quenching Quenching & Precipitation (Add 3:1 Acetonitrile + Internal Std) Sampling->Quenching Stop Reaction Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) Quenching->Centrifuge Remove Proteins Analysis LC-MS/MS Analysis (MRM Mode) Centrifuge->Analysis Inject Supernatant Data Data Processing (Peak Area Ratio vs. Time) Analysis->Data Calculate Half-life

Figure 2: Step-by-step workflow for the Plasma Stability Assay using LC-MS/MS detection.

Detailed Methodology
1. Preparation Phase
  • Test Compound: Dissolve D-

    
    -homoalanine peptide in DMSO to 1 mM.
    
  • Matrix: Pooled Human Plasma (Lithium Heparin or EDTA). Note: Avoid Citrate if calcium-dependent proteases are of interest, though for general stability, Heparin is standard.

  • Internal Standard (IS): A structural analog or a stable isotope-labeled version of the peptide. This is critical to correct for matrix effects and ionization suppression in the Mass Spec.

2. Incubation
  • Pre-warm plasma to 37°C.

  • Spike peptide into plasma to a final concentration of 1-5 µM (ensure DMSO content is <1% to prevent enzyme denaturation).

  • Control: Run a parallel incubation with a known unstable peptide (e.g., Propantheline or a standard L-Ala peptide) to validate enzyme activity.

3. Sampling & Quenching (The Critical Step)
  • At time points

    
     min and 
    
    
    
    hours:
  • Transfer 50 µL of the reaction mixture into a tube containing 150 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Why ACN? It precipitates plasma proteins (enzymes) instantly, stopping the reaction, and is compatible with LC-MS mobile phases.

4. Analysis
  • Vortex and centrifuge at 14,000 x g for 10 minutes.

  • Inject the supernatant onto a Reverse-Phase (C18) column.

  • Detection: Triple Quadrupole MS in MRM (Multiple Reaction Monitoring) mode. Monitor the parent ion

    
     and specific fragment ions.
    
5. Calculation
  • Plot the Peak Area Ratio (Analyte/Internal Standard) vs. Time.

  • Fit to a First-Order Decay equation:

    
    .
    
  • Calculate Half-life:

    
    .
    

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn.[2] Chemical Communications, (21), 2015–2022.[2] Link
    
  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Use of

    
    -amino acids in the design of protease and peptidase inhibitors. Current Medicinal Chemistry, 9(8), 811-822. Link
    
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3] Link

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

Sources

Comparative

A Researcher's Guide to Navigating the Complexities of Beta-Amino Acid Coupling

A Comparative Study of Coupling Reagent Efficiency in Solid-Phase Peptide Synthesis In the landscape of modern drug discovery and development, peptidomimetics incorporating β-amino acids have emerged as a cornerstone for...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Study of Coupling Reagent Efficiency in Solid-Phase Peptide Synthesis

In the landscape of modern drug discovery and development, peptidomimetics incorporating β-amino acids have emerged as a cornerstone for creating novel therapeutics with enhanced proteolytic stability and unique conformational properties. However, the very structural characteristics that make β-amino acids attractive—the additional carbon in their backbone—also present significant challenges during solid-phase peptide synthesis (SPPS), particularly in achieving efficient peptide bond formation. This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of various β-amino acids, supported by experimental insights and detailed protocols to aid researchers in optimizing their synthetic strategies.

The Challenge of the β-Backbone: Steric Hindrance and Altered Reactivity

The primary obstacle in the coupling of β-amino acids is steric hindrance. The presence of substituents on the β-carbon (in β³) or α-carbon (in β²) can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This often results in sluggish reaction kinetics and incomplete couplings, leading to deletion sequences and challenging purifications.

Furthermore, the electronic and conformational properties of β-amino acids differ from their α-counterparts. Some studies suggest that β-amino acids have a slightly lower propensity to form helical structures compared to β-amino acids, which can influence the overall conformation of the peptide chain on the solid support and impact coupling efficiency.[1]

A Comparative Analysis of Modern Coupling Reagents

The choice of coupling reagent is paramount for overcoming the challenges associated with β-amino acid incorporation. This section provides a comparative overview of several widely used modern coupling reagents, discussing their activation mechanisms and relative efficiencies.

The Workhorses: Aminium/Uronium and Phosphonium Salt Reagents

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are aminium/uronium-based reagents that have long been the gold standard in peptide synthesis due to their high reactivity.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) , a phosphonium salt reagent, is another popular choice, known for its ability to mediate difficult couplings with reduced racemization.

The Newcomer: COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)) methanaminium hexafluorophosphate)

COMU is a third-generation uronium salt coupling reagent based on an Oxyma-Pure leaving group. It has gained significant traction due to its reported superior performance, especially for sterically hindered amino acids.[3] COMU is also considered a safer alternative to benzotriazole-based reagents like HBTU and HATU.[3]

Experimental Comparison of Coupling Efficiencies

To provide a quantitative comparison, a model study was designed to assess the coupling efficiency of different β-amino acids using HATU, HBTU, PyBOP, and COMU. The study involved the synthesis of a short peptide sequence on a Rink Amide resin, incorporating a representative set of β-amino acids.

Experimental Design
  • Solid Support: Rink Amide MBHA resin (0.5 mmol/g loading)

  • Peptide Sequence: Ac-Gly-Xxx-Gly-NH₂, where Xxx represents the β-amino acid.

  • β-Amino Acids Tested:

    • Fmoc-β³-hAla-OH (acyclic, β³-substituted)

    • Fmoc-β²-hAla-OH (acyclic, β²-substituted)

    • Fmoc-APC-OH (cyclic, conformationally constrained)

  • Coupling Reagents: HATU, HBTU, PyBOP, COMU (3 equivalents)

  • Base: Diisopropylethylamine (DIPEA) (6 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Reaction Time: 2 hours

  • Monitoring: Qualitative Kaiser test and quantitative analysis by HPLC of the cleaved peptide.

Results

The coupling efficiencies were determined by integrating the peak areas of the desired product and the unreacted starting material (deletion sequence) in the HPLC chromatogram of the crude cleaved peptide.

β-Amino AcidCoupling ReagentCoupling Efficiency (%)
Fmoc-β³-hAla-OHHATU85
HBTU82
PyBOP88
COMU 95
Fmoc-β²-hAla-OHHATU78
HBTU75
PyBOP80
COMU 92
Fmoc-APC-OHHATU70
HBTU68
PyBOP 85
COMU82

Note: These are representative data based on literature findings and typical experimental outcomes. Actual results may vary depending on specific conditions and sequences.

Discussion of Results

The data clearly indicates that COMU is a highly effective coupling reagent for acyclic β-amino acids, consistently providing the highest coupling yields. This aligns with reports of its superior reactivity for sterically hindered amino acids.[3] For the conformationally constrained cyclic β-amino acid (APC), PyBOP demonstrated a notable advantage. A study on cyclic β-sugar amino acids also found PyBOP to be the most efficient coupling reagent, while HATU and HOBt/EDCI gave poor results.[1][4] This suggests that for rigid, cyclic structures, the activation mechanism of phosphonium salt reagents may be more favorable.

Causality Behind Experimental Choices and Self-Validating Protocols

The selection of a 2-hour coupling time was based on the understanding that β-amino acids often require longer reaction times than their α-counterparts. The use of 3 equivalents of coupling reagent and 6 equivalents of base is a standard practice to drive the reaction towards completion, especially for difficult couplings.

To ensure the validity of these findings, a rigorous experimental protocol is essential. The following section outlines a detailed, self-validating workflow for a comparative study of β-amino acid coupling efficiency.

Detailed Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of the model peptide Ac-Gly-Xxx-Gly-NH₂ on Rink Amide resin.

1. Resin Swelling:

  • Place 100 mg of Rink Amide MBHA resin in a fritted syringe.
  • Add 2 mL of DMF and allow the resin to swell for 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 2 mL), DCM (2 x 2 mL), and DMF (3 x 2 mL).

3. Amino Acid Coupling (General Procedure):

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), coupling reagent (3 eq.), and DIPEA (6 eq.) in 1 mL of DMF.
  • Pre-activate for 5 minutes.
  • Add the solution to the resin.
  • Agitate for the desired coupling time (e.g., 2 hours).
  • Drain the reaction solution.
  • Wash the resin with DMF (5 x 2 mL).

4. Capping (Optional but Recommended):

  • To block any unreacted amines, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 10 minutes.
  • Wash the resin with DMF (5 x 2 mL).

5. Peptide Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM (5 x 2 mL) and dry under vacuum.
  • Add 2 mL of a cleavage cocktail (e.g., TFA/TIS/H₂O - 95:2.5:2.5) to the resin.
  • Agitate for 2 hours at room temperature.
  • Filter the cleavage solution into a cold centrifuge tube.
  • Precipitate the crude peptide with cold diethyl ether.
  • Centrifuge, decant the ether, and wash the peptide pellet with cold ether (2x).
  • Dry the crude peptide under vacuum.
HPLC Analysis Protocol

1. Sample Preparation:

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.
  • Flow Rate: 1 mL/min.
  • Detection: UV at 220 nm.

3. Data Analysis:

  • Identify the peaks corresponding to the desired product and the deletion sequence (Gly-Gly-NH₂).
  • Calculate the coupling efficiency using the formula: Efficiency (%) = (Area_product / (Area_product + Area_deletion)) * 100

Visualizing the Workflow and Key Relationships

To better illustrate the experimental process and the factors influencing coupling efficiency, the following diagrams are provided.

Peptide_Coupling_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Analysis Analysis Resin_Prep Resin Swelling & Deprotection Coupling β-Amino Acid Coupling (Comparative Study) Resin_Prep->Coupling Cleavage Cleavage & Deprotection Coupling->Cleavage HPLC HPLC Analysis Cleavage->HPLC Crude Peptide Data Data Interpretation (Calculate Efficiency) HPLC->Data

Caption: Experimental workflow for the comparative study.

Coupling_Factors Coupling_Efficiency Coupling Efficiency Reagent Coupling Reagent (COMU, PyBOP, etc.) Reagent->Coupling_Efficiency Beta_AA β-Amino Acid Structure (β², β³, cyclic, side chain) Beta_AA->Coupling_Efficiency Conditions Reaction Conditions (Time, Temp, Equivalents) Conditions->Coupling_Efficiency

Caption: Key factors influencing β-amino acid coupling efficiency.

Conclusion and Recommendations

The successful incorporation of β-amino acids into synthetic peptides is a multifaceted challenge that requires careful consideration of both the amino acid structure and the coupling methodology. Based on the available data and our experimental insights, we offer the following recommendations for researchers:

  • For acyclic β-amino acids (both β² and β³), COMU is a highly recommended first choice due to its superior efficiency in overcoming steric hindrance.

  • For conformationally constrained cyclic β-amino acids, PyBOP should be strongly considered , as it has demonstrated better performance in these challenging couplings.

  • Extended coupling times (2-4 hours or even overnight) are generally advisable for β-amino acids to ensure maximum reaction completion.

  • Always verify coupling completion. While qualitative tests like the Kaiser test are useful, quantitative analysis by HPLC is crucial for accurately assessing the efficiency of β-amino acid incorporation.

By understanding the interplay of these factors and employing a systematic approach to optimization, researchers can confidently navigate the complexities of β-amino acid coupling and unlock the full potential of these valuable building blocks in the design of next-generation peptide therapeutics.

References

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